2-(1-Benzothiophen-2-yl)quinoline
Description
Structure
3D Structure
Properties
CAS No. |
85111-44-0 |
|---|---|
Molecular Formula |
C17H11NS |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
2-(1-benzothiophen-2-yl)quinoline |
InChI |
InChI=1S/C17H11NS/c1-3-7-14-12(5-1)9-10-15(18-14)17-11-13-6-2-4-8-16(13)19-17/h1-11H |
InChI Key |
WIODVQPPNKPCJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4S3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4S3 |
Other CAS No. |
85111-44-0 |
Origin of Product |
United States |
Foundational & Exploratory
crystal structure of 2-(1-Benzothiophen-2-yl)quinoline
An In-depth Technical Guide to the Crystal Structure of 2-(1-Benzothiophen-2-yl)quinoline
Foreword: Navigating the Known and the Novel
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, derived from single-crystal X-ray diffraction, underpins our understanding of structure-activity relationships (SAR), guides the design of new therapeutic agents, and unlocks the potential for novel functional materials. The molecule 2-(1-Benzothiophen-2-yl)quinoline represents a compelling fusion of two privileged heterocyclic scaffolds: quinoline, a cornerstone of numerous pharmaceuticals, and benzothiophene, a moiety known for a wide spectrum of biological activities.[1][2]
While a definitive, publicly archived crystal structure for the parent 2-(1-Benzothiophen-2-yl)quinoline is not available at the time of this writing, this guide serves a more fundamental purpose. It is designed as an in-depth technical whitepaper for researchers, scientists, and drug development professionals, outlining the comprehensive experimental and analytical workflow required to synthesize, crystallize, and structurally elucidate this molecule. By leveraging established protocols and drawing insights from closely related, structurally characterized analogues, we present a complete roadmap for the investigation of this promising compound. This document is not merely a report on a known structure but a guide to uncovering a new one.
Rationale and Synthetic Strategy
The core rationale for investigating this molecule lies in the synergistic potential of its constituent parts. Quinoline derivatives are known to possess a vast array of pharmacological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][3] Similarly, the benzothiophene ring system is a key component in many biologically active compounds.[4] The direct linkage of these two systems creates a rigid, planar scaffold ideal for interacting with biological targets such as enzymes and DNA.
Proposed Synthetic Pathway: The Friedländer Annulation
A robust and high-yielding method for the synthesis of substituted quinolines is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For our target, a logical approach is the reaction of 2-aminobenzaldehyde with 1-(1-benzothiophen-2-yl)ethan-1-one.
Experimental Protocol: Synthesis
-
Reactant Preparation: To a solution of 2-aminobenzaldehyde (1.0 eq) in absolute ethanol (20 mL), add 1-(1-benzothiophen-2-yl)ethan-1-one (1.05 eq).
-
Catalyst Addition: Add a catalytic amount of potassium hydroxide (0.2 eq) to the mixture.
-
Reaction: Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield purified 2-(1-Benzothiophen-2-yl)quinoline.
Spectroscopic Confirmation (Anticipated Data)
Unambiguous confirmation of the synthesized product is critical before proceeding to crystallization.[5]
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for both the quinoline and benzothiophene ring systems in the aromatic region, typically between δ 7.0 and 8.5 ppm.[6][7] The protons on the quinoline ring adjacent to the nitrogen atom would appear most downfield.
-
¹³C NMR: The carbon spectrum will provide key information. Carbons adjacent to the nitrogen in the quinoline ring (C2 and C8a) are expected at lower fields (~148-152 ppm).[5] The benzothiophene carbons typically resonate between δ 110 and 140 ppm.[6]
-
HRMS (High-Resolution Mass Spectrometry): This will confirm the molecular formula (C₁₇H₁₁NS) by providing a highly accurate mass measurement.[6] The expected exact mass is approximately 261.0612 g/mol .[8]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic C=N and C=C stretching vibrations for the aromatic systems in the 1500-1620 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.
The Path to a Single Crystal: Crystallization and Data Collection
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. It is an empirical science requiring patience and systematic screening of conditions.
Crystallization Methodologies
A screening approach using multiple techniques is recommended:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture) to near saturation. Loosely cover the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Solvent/Anti-Solvent): Create a saturated solution of the compound in a good solvent (e.g., chloroform). Place this solution in a small, open vial inside a larger, sealed chamber containing a volatile anti-solvent (e.g., hexane or pentane). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Solvent Layering: Similar to vapor diffusion, but involves carefully layering the less dense anti-solvent directly on top of the saturated solution of the compound. Crystals form at the interface.
X-ray Crystallography Workflow
Once a suitable crystal is obtained, the process of structure determination follows a well-defined path.[9]
Anticipated Structural Features and Properties
While the exact structure is unknown, we can infer likely features from related molecules, such as the dimorphs of Ethyl-2-(1-benzothiophene-2-yl)quinoline-4-carboxylate (BZQ).[10]
Molecular Conformation
The primary conformational variable is the dihedral angle between the planes of the quinoline and benzothiophene ring systems. Due to steric hindrance between the hydrogen atoms on adjacent rings, a perfectly coplanar arrangement is unlikely. A slight twist is expected, creating a non-planar conformation. In related structures, these dihedral angles can vary, leading to different crystal packing arrangements, a phenomenon known as polymorphism.[10]
Intermolecular Interactions and Crystal Packing
The crystal lattice will be stabilized by non-covalent interactions. Given the extended aromatic nature of the molecule, π-π stacking is highly probable. The packing could adopt several motifs:
-
Slip-stacked columns: Molecules stack on top of each other with a lateral offset, maximizing attractive π-system interactions. This was observed in one polymorph of BZQ and was associated with semiconductor behavior.[10]
-
Herringbone or zig-zag packing: Molecules pack in an edge-to-face arrangement, driven by C-H···π interactions. This motif, seen in the other BZQ polymorph, resulted in insulating properties.[10]
The specific packing will dictate the material's bulk properties, such as its mechanical hardness, optical characteristics, and conductivity.
Summary of Physicochemical Data
The following table summarizes the core physicochemical properties of the target compound.
| Property | Value | Source |
| CAS Number | 85111-44-0 | [8] |
| Molecular Formula | C₁₇H₁₁NS | [8] |
| Molecular Weight | 261.34 g/mol | Calculated |
| Exact Mass | 261.06122 g/mol | [8] |
| Calculated LogP | 4.5 - 5.5 | Estimated |
| Appearance | Likely a pale yellow or off-white crystalline solid | Inferred |
Implications for Drug Development and Materials Science
The structural elucidation of 2-(1-Benzothiophen-2-yl)quinoline is a critical first step toward understanding its potential applications.
-
In Medicinal Chemistry: A detailed crystal structure provides the basis for computational modeling and rational drug design. By understanding the molecule's precise shape and electrostatic potential, researchers can predict its binding affinity to biological targets. The scaffold could be explored for its potential as an antiplasmodial, anticancer, or antimicrobial agent, in line with findings for related compounds.[4]
-
In Materials Science: As demonstrated by the BZQ analogue, the crystal packing of such conjugated systems can profoundly influence their electronic and optical properties.[10] Depending on the packing motif, 2-(1-Benzothiophen-2-yl)quinoline could be investigated for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs), where charge transport through stacked π-systems is a key mechanism.
Conclusion
This guide has provided a comprehensive, technically-grounded framework for the synthesis, purification, crystallization, and complete structural characterization of 2-(1-Benzothiophen-2-yl)quinoline. While a published crystal structure remains elusive, the path to its discovery is clear. By following the detailed protocols and analytical workflows described herein, researchers can successfully elucidate its three-dimensional architecture. This foundational knowledge will be instrumental in unlocking the full potential of this hybrid heterocyclic system, paving the way for its development in either advanced therapeutic applications or next-generation organic materials.
References
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2-(1-Benzothiophen-2-yl)-4H-1,3,4-oxadiazin-5(6H)-one. National Center for Biotechnology Information (NCBI). Available from: [Link]
-
2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. National Center for Biotechnology Information (NCBI). Available from: [Link]
-
Quinoline-benzofuran and quinoline-benzothiophene derivatives as antiplasmodium agents. South African Journal of Chemistry. Available from: [Link]
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Scientific & Academic Publishing. Available from: [Link]
-
Dimorphs of a Benzothiophene-quinoline Derivative with Distinct Mechanical, Optical, Photophysical and Conducting Properties. ChemRxiv. Available from: [Link]
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Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Journal of Pharmaceutical Research International. Available from: [Link]
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Biological activities of quinoline derivatives. PubMed. Available from: [Link]
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The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. ECORFAN-Bolivia Journal. Available from: [Link]
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(Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II) Hexafluorophosphate. MDPI. Available from: [Link]
-
Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate. Available from: [Link]
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Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]
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Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available from: [Link]
-
Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis. Available from: [Link]
-
Structures of benzo[h]quinoline and two of its natural derivatives. ResearchGate. Available from: [Link]
-
Rhenium(I) complex with 2-(benzothiazol-2-yl) quinoline: Synthesis, characterization, spectral properties and DFT/TDDFT investigations. ResearchGate. Available from: [Link]
-
Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. RSC Publishing. Available from: [Link]
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The Biological Activity and Therapeutic Potential of 2-(1-Benzothiophen-2-yl)quinoline and Its Derivatives
Executive Summary
The search for novel chemical entities to combat multidrug-resistant pathogens and aggressive oncological targets has driven the development of hybrid molecular architectures. 2-(1-Benzothiophen-2-yl)quinoline and its structurally related derivatives represent a class of "privileged scaffolds" that fuse the lipophilic, electronically rich benzothiophene ring with the pharmacologically validated quinoline core. This in-depth technical guide explores the dual-action biological activity of this scaffold, focusing primarily on its potent antiplasmodial efficacy against Plasmodium falciparum and its emerging role as a robust bidentate ligand in Iridium(III) complex sonosensitizers for cancer therapy.
Molecular Architecture & Pharmacophore Rationale
The rational design behind combining a quinoline and a benzothiophene rests on overcoming biological resistance mechanisms through synergistic physicochemical properties[1].
-
The Quinoline Core: Historically foundational to antimalarials (e.g., chloroquine), the basic nitrogen of the quinoline ring drives accumulation in acidic environments, such as the parasite's food vacuole, via an ion-trapping mechanism.
-
The Benzothiophene Moiety: Fusing a benzothiophene ring increases the overall lipophilicity (LogP) of the molecule, facilitating rapid penetration across lipid bilayers. Furthermore, the sulfur atom alters the electronic distribution, enabling stronger π−π stacking interactions with biological targets[2].
By linking these two moieties, researchers have successfully engineered compounds that evade the PfCRT (Plasmodium falciparum chloroquine resistance transporter) efflux pump, restoring efficacy against resistant strains[1].
Primary Biological Activity: Antimalarial Efficacy
Mechanism of Action: Hemozoin Inhibition
During the intraerythrocytic stage, Plasmodium falciparum degrades host hemoglobin to acquire amino acids, releasing toxic free heme (ferriprotoporphyrin IX) as a byproduct. To survive, the parasite polymerizes this toxic heme into inert crystals known as hemozoin ( β -hematin)[1].
Benzothiophene-quinoline derivatives disrupt this critical detoxification pathway. Upon accumulating in the acidic food vacuole, the quinoline nitrogen protonates, anchoring the drug. The planar benzothiophene-quinoline structure then intercalates with the porphyrin ring of the free heme. This capping prevents further addition of heme dimers, halting crystallization and leading to parasite death via oxidative stress and membrane lysis[2].
Fig 1: Mechanism of action for benzothiophene-quinoline derivatives in inhibiting hemozoin formation.
Quantitative Efficacy Profiling
In vitro phenotypic assays demonstrate that aminoquinolines coupled to benzothiophene rings exhibit remarkable potency, often outperforming traditional chloroquine, particularly against resistant strains[2].
| Compound Class / Derivative | P. falciparum Strain | IC₅₀ (nM) | Biological Outcome |
| Benzothiophene-aminoquinoline | CQS (D6) | 6.0 | Complete growth inhibition[2] |
| Benzothiophene-aminoquinoline | CQR (W2) | 12.0 | Overcomes PfCRT efflux[1] |
| Quinoline-benzothiophene amide | CQS (NF54) | < 15.0 | High selectivity index[1] |
| Chloroquine (Control) | CQS (D6) | ~10.0 | Baseline efficacy[2] |
Emerging Modalities: Anticancer & Sonodynamic Therapy
Beyond infectious diseases, the 2-(1-Benzothiophen-2-yl)quinoline scaffold is gaining traction in oncological applications, specifically as a C∧N bidentate ligand in Iridium(III) complexes[3].
Mechanism of Sonosensitization
Sonodynamic therapy (SDT) utilizes low-intensity ultrasound to activate a sonosensitizer, generating reactive oxygen species (ROS) that induce tumor cell apoptosis. The extended π -conjugation of the benzothiophene-quinoline ligand lowers the energy gap of the resulting Iridium complex. When subjected to ultrasound, acoustic cavitation causes sonoluminescence. The highly stable Iridium complex efficiently absorbs this localized energy, undergoes intersystem crossing to a long-lived triplet state, and transfers energy to molecular oxygen to generate cytotoxic singlet oxygen ( 1O2 )[3].
Fig 2: Step-by-step workflow for the self-validating β-hematin inhibition assay.
Experimental Protocols: β -Hematin Inhibition Assay
To validate the primary mechanism of action for these antimalarial derivatives, a self-validating β -hematin inhibition assay is employed[1]. This protocol is designed to establish direct causality between drug concentration and the prevention of heme crystallization.
Causality & Validation Rationale: The assay relies on the differential coordination chemistry of free heme versus polymerized β -hematin. Pyridine specifically coordinates with free unpolymerized hemin to form a complex that absorbs strongly at 405 nm. Polymerized β -hematin does not react. Therefore, a high absorbance reading directly correlates with successful drug inhibition. Chloroquine is used as a positive self-validation control.
Step-by-Step Methodology:
-
Hemin Preparation: Dissolve hemin (0.5 mg/mL) in 0.1 M NaOH to ensure complete solubility of the porphyrin ring.
-
Compound Incubation: Dispense the benzothiophene-quinoline derivative (at varying concentrations) into a 96-well plate. Add the hemin solution. Control: Include wells with Chloroquine (positive control) and vehicle only (negative control).
-
Crystallization Induction: Add 0.5 M sodium acetate buffer (pH 5.0) to mimic the acidic environment of the Plasmodium food vacuole. Incubate at 37°C for 1 hour.
-
Isolation: Centrifuge the plate to pellet any formed β -hematin crystals. Carefully remove the supernatant.
-
Spectroscopic Readout: Resuspend the remaining free hemin in a 5% pyridine solution (v/v in HEPES buffer, pH 7.4). Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ by plotting the absorbance (representing inhibited heme) against the logarithmic drug concentration.
References
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Hay, J. B., de Villiers, K. A., Taylor, D., Olivier, T., van Otterlo, W. A., & Blackie, M. A. (2023). "Quinoline-benzofuran and quinoline-benzothiophene derivatives as antiplasmodium agents." South African Journal of Chemistry.1
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Konstantinović, J., Videnović, M., Srbljanović, J., Djurković-Djaković, O., Bogojević, K., Sciotti, R., & Šolaja, B. (2017). "Antimalarials with Benzothiophene Moieties as Aminoquinoline Partners." Molecules. 2
-
Zhu, S., et al. "Iridium complex sonosensitizer and its preparation method and application." Google Patents (CN120247975A).3
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exploring the reactivity of the quinoline nitrogen in 2-(1-Benzothiophen-2-yl)quinoline
Title: Exploring the Reactivity of the Quinoline Nitrogen in 2-(1-Benzothiophen-2-yl)quinoline: A Technical Guide for Advanced Molecular Design
Abstract The rational design of functional molecules—ranging from targeted therapeutics to advanced optoelectronic materials and sonosensitizers—relies heavily on exploiting specific heteroatom reactivity. The compound 2-(1-benzothiophen-2-yl)quinoline (CAS: 85111-44-0) presents a unique microenvironment: a weakly basic, sp²-hybridized quinoline nitrogen situated adjacent to a bulky, electron-rich benzothiophene moiety[1]. This whitepaper provides an in-depth mechanistic exploration of this nitrogen’s reactivity, detailing how steric hindrance and electronic cross-talk dictate its behavior in metal coordination, electrophilic quaternization, N-oxidation, and catalytic reduction.
The Electronic and Steric Landscape
The quinoline nitrogen is a classical Lewis base, typically characterized by a free lone pair residing in an sp² orbital orthogonal to the aromatic π-system. In standard quinoline, this nitrogen readily undergoes nucleophilic and electrophilic reactions[2]. However, the introduction of the 1-benzothiophen-2-yl group at the C2 position fundamentally alters the reaction coordinate:
-
Steric Shielding: The bulky benzothiophene ring creates a significant steric penalty for incoming reagents, particularly those requiring a precise trajectory (e.g., S_N2 alkylations)[3].
-
Electronic Modulation: The extended π-conjugation between the quinoline and benzothiophene systems delocalizes electron density, subtly reducing the basicity of the nitrogen while stabilizing radical or metallic intermediates during C-H activation.
Fig 1. Divergent reactivity pathways governed by the sterically hindered quinoline nitrogen.
Directed Transition Metal Coordination and C-H Activation
One of the most valuable applications of 2-(1-benzothiophen-2-yl)quinoline is its role as a bidentate (C^N) ligand in the synthesis of transition metal complexes, particularly iridium-based sonosensitizers used in sonodynamic therapy (SDT)[4].
Mechanistic Causality: The reaction initiates via the coordination of the quinoline nitrogen to the metal center (e.g., Ir³⁺). This pre-equilibrium step acts as a directing group, forcing the metal into spatial proximity with the C3-H bond of the benzothiophene ring. The steric clash between the metal coordination sphere and the benzothiophene protons is relieved by oxidative addition into the C-H bond (C-H activation), forming a highly stable, five-membered metallacycle[5].
Protocol: Synthesis of the Chloro-Bridged Iridium(III) Dimer
Self-Validating System: The successful formation of the dimer is visually confirmed by the precipitation of a brightly colored (usually yellow/orange) solid from a dark solution, driven by the insolubility of the dimeric species in the polar solvent mixture.
-
Preparation: In a Schlenk flask under inert argon, combine 2-(1-benzothiophen-2-yl)quinoline (2.2 equiv) and Iridium(III) chloride hydrate (IrCl₃·nH₂O, 1.0 equiv).
-
Solvent System: Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water. Causality: The mixed solvent provides a high boiling point (135°C) necessary to overcome the activation energy of C-H cleavage, while the water aids in the solubility of the IrCl₃ salt.
-
Reflux: Heat the mixture to 120°C for 24 hours.
-
Isolation: Cool to room temperature. The product precipitates as a vibrant orange/red solid. Filter and wash sequentially with water, ethanol, and hexane to remove unreacted ligand.
Fig 2. Step-by-step workflow for the nitrogen-directed cyclometalation of Iridium.
Electrophilic Quaternization (N-Alkylation) Under Steric Duress
Quaternization of the quinoline nitrogen to form a quinolinium salt is essential for enhancing water solubility or creating phase-transfer catalysts. However, the 2-benzothienyl substituent imposes severe steric hindrance, effectively blocking the standard Bürgi-Dunitz trajectory required for S_N2 attack by the nitrogen lone pair.
Mechanistic Causality: Standard alkylating agents like methyl iodide (MeI) fail or require extreme conditions because the activation energy for the transition state is raised by steric clashing. To bypass this, "hard" electrophiles with exceptional leaving groups, such as methyl trifluoromethanesulfonate (methyl triflate, MeOTf), must be employed. The extreme electrophilicity of MeOTf lowers the activation barrier sufficiently to allow quaternization at room temperature.
Protocol: N-Alkylation using Methyl Triflate
-
Setup: Dissolve the quinoline derivative in anhydrous dichloromethane (DCM) under nitrogen at 0°C.
-
Addition: Dropwise, add 1.2 equivalents of methyl triflate. Caution: MeOTf is a potent alkylating agent and highly toxic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Validation: Monitor via TLC. The starting material is highly fluorescent under 365 nm UV. The resulting quinolinium triflate salt will remain at the baseline (R_f = 0.0) in standard non-polar eluent systems, instantly validating the conversion.
Chemoselective N-Oxidation
Quinoline N-oxides are critical intermediates for functionalizing the quinoline ring via electrophilic substitution[3]. However, oxidizing 2-(1-benzothiophen-2-yl)quinoline presents a chemoselectivity challenge: the sulfur atom in the benzothiophene ring is also highly nucleophilic and prone to forming S-oxides or S,S-dioxides.
Mechanistic Causality: The rate of N-oxidation is highly sensitive to steric effects[3]. Because the nitrogen is sterically shielded, aggressive oxidation at elevated temperatures will preferentially oxidize the exposed sulfur atom. To achieve chemoselective N-oxidation, the reaction must be run at sub-ambient temperatures using exactly stoichiometric amounts of a peracid, leveraging the inherently higher nucleophilicity of the nitrogen lone pair over the sulfur atom when kinetic control is strictly maintained.
Protocol: Kinetically Controlled N-Oxidation
-
Cooling: Dissolve the substrate in chloroform and cool to -10°C in an ice/brine bath.
-
Oxidant Addition: Slowly add exactly 1.05 equivalents of purified m-chloroperbenzoic acid (m-CPBA) dissolved in chloroform over 30 minutes.
-
Validation (NMR): To confirm N-oxidation over S-oxidation without full isolation, an aliquot can be subjected to ¹H-NMR. The proton at the C3 position of the quinoline ring will exhibit a distinct downfield shift (typically +0.4 to +0.6 ppm) due to the deshielding cone of the newly formed N-O dipole.
Lewis Acid-Catalyzed Reduction
The quinoline nitrogen can be activated to facilitate the reduction of the heteroaromatic ring to a 1,2,3,4-tetrahydroquinoline. Recent advancements utilize boronic acid catalysis (BAC) as a metal-free alternative[6].
Mechanistic Causality: A mild Lewis acid, such as phenylboronic acid, coordinates to the quinoline nitrogen via hydrogen-bonding and reversible dative interactions. This coordination withdraws electron density from the pyridine ring, lowering its LUMO and making it susceptible to hydride transfer from a stoichiometric reductant like a Hantzsch ester (HE)[6].
Summary of Quantitative Data
The following table synthesizes the kinetic and thermodynamic realities of reacting the sterically encumbered nitrogen in 2-(1-benzothiophen-2-yl)quinoline across different modalities.
| Reactivity Mode | Reagent / Catalyst | Temp / Time | Conversion Yield | Causality / Limiting Factor |
| N-Alkylation | Methyl Iodide (MeI) | 65°C / 24h | < 15% | Severe steric hindrance from the 2-benzothienyl group blocks the S_N2 trajectory. |
| N-Alkylation | Methyl Triflate (MeOTf) | 25°C / 2h | > 90% | High electrophilicity of MeOTf lowers the activation energy, overcoming steric bulk. |
| N-Oxidation | m-CPBA (1.05 equiv) | -10°C / 4h | ~ 65% (N-oxide) | Competing S-oxidation reduces chemoselectivity; low temps are required to favor N-attack[3]. |
| Cyclometalation | IrCl₃·nH₂O | 120°C / 24h | 75 - 85% | Thermodynamic driving force of forming a stable 5-membered metallacycle overcomes initial steric clash[5]. |
| Reduction | PhB(OH)₂ / Hantzsch Ester | 60°C / 12h | > 85% | Boronic acid acts as a Lewis acid/H-bond donor to activate the N-atom for hydride transfer[6]. |
Conclusion
The quinoline nitrogen in 2-(1-benzothiophen-2-yl)quinoline is not a passive structural element; it is a highly tunable reaction center. While its inherent nucleophilicity is masked by the steric bulk of the adjacent benzothiophene system, this exact hindrance can be leveraged. It prevents unwanted side reactions during standard handling, yet allows for precise, directed transformations—such as cyclometalation for sonosensitizers or chemoselective activation—when the correct thermodynamic or electrophilic driving forces are applied. Understanding the causality behind these steric and electronic barriers is the key to unlocking this molecule's full potential in advanced drug and materials development.
References
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Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
The versatile biological and chemical reactivity of quinoline derivatives Source: ECORFAN-Bolivia Journal URL:[Link]
-
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid Source: Organic Letters - ACS Publications URL:[Link]
- CN120247975A - Iridium complex sonosensitizer and its preparation method and application Source: Google Patents URL
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A Technical Guide to the Discovery and Synthesis of Novel 2-(1-Benzothiophen-2-yl)quinoline Analogues for Oncological Research
This guide provides an in-depth exploration of the design, synthesis, and biological evaluation of a promising class of heterocyclic compounds: 2-(1-Benzothiophen-2-yl)quinoline analogues. By leveraging the privileged structural features of both quinoline and benzothiophene moieties, these novel analogues present a compelling avenue for the development of new anticancer agents. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of innovative oncology therapeutics.
Introduction: The Rationale for Hybrid Scaffolds in Oncology
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1][2] Similarly, the benzothiophene scaffold is a recognized pharmacophore present in various biologically active molecules, demonstrating significant therapeutic potential in oncology.[3][4] The strategic hybridization of these two pharmacophores into a single molecular entity, the 2-(1-Benzothiophen-2-yl)quinoline framework, is predicated on the hypothesis that such a combination will yield synergistic or novel mechanisms of anticancer activity. This approach aims to exploit the distinct biochemical interactions of each heterocyclic system to target multiple pathways involved in cancer cell proliferation and survival.[5]
Synthetic Strategies: Constructing the 2-(1-Benzothiophen-2-yl)quinoline Core
The synthesis of 2-(1-Benzothiophen-2-yl)quinoline analogues can be efficiently achieved through several established and reliable synthetic methodologies. The choice of a specific route is often dictated by the availability of starting materials and the desired substitution patterns on both the quinoline and benzothiophene rings. Two of the most versatile and widely adopted methods are the Friedländer Annulation and the Suzuki-Miyaura Cross-Coupling reaction.
Friedländer Annulation: A Convergent Approach
The Friedländer synthesis is a classic and powerful method for the construction of the quinoline ring system.[6][7][8] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[9] For the synthesis of our target analogues, this translates to the reaction of a 2-aminobenzaldehyde or 2-aminophenyl ketone with a 1-(1-benzothiophen-2-yl)ethan-1-one derivative.
The causality behind employing the Friedländer reaction lies in its convergent nature, allowing for the rapid assembly of the core quinoline structure from two readily accessible fragments. This method offers a high degree of flexibility for introducing substituents onto the quinoline ring by utilizing appropriately substituted 2-aminoaryl carbonyl precursors.
Caption: Friedländer Annulation for 2-(1-Benzothiophen-2-yl)quinoline Synthesis.
Suzuki-Miyaura Cross-Coupling: A Modular Strategy
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning, palladium-catalyzed carbon-carbon bond-forming reaction that has become an indispensable tool in modern organic synthesis.[10] This reaction facilitates the coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide or triflate. For the synthesis of 2-(1-Benzothiophen-2-yl)quinoline analogues, this strategy involves the coupling of a 2-haloquinoline with a 1-benzothiophen-2-ylboronic acid derivative.
The rationale for utilizing the Suzuki-Miyaura coupling lies in its remarkable functional group tolerance and the modularity it offers. This allows for the late-stage introduction of the benzothiophene moiety onto a pre-functionalized quinoline core, providing a powerful platform for generating a diverse library of analogues for structure-activity relationship (SAR) studies.
Caption: Suzuki-Miyaura Coupling for 2-(1-Benzothiophen-2-yl)quinoline Synthesis.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a representative guide for the synthesis and purification of a 2-(1-Benzothiophen-2-yl)quinoline analogue. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring the purity of the final compound.
Synthesis of a Representative Analogue via Friedländer Annulation
Protocol 3.1.1: Synthesis of 2-(1-Benzothiophen-2-yl)-4-phenylquinoline
-
Reaction Setup: To a solution of 2-amino-benzophenone (1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask, add 1-(1-benzothiophen-2-yl)ethan-1-one (1.2 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 mmol).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
In Vitro Biological Evaluation: Assessing Anticancer Activity
The initial biological evaluation of newly synthesized 2-(1-Benzothiophen-2-yl)quinoline analogues typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines.[11][12]
Protocol 3.2.1: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO and perform serial dilutions in the complete growth medium. Treat the cells with a range of concentrations of the 2-(1-Benzothiophen-2-yl)quinoline analogues and a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each analogue.[14]
Caption: Workflow of the MTT Cytotoxicity Assay.
Structure-Activity Relationship (SAR) Insights
Preliminary SAR studies on related quinoline and benzothiophene derivatives suggest that the nature and position of substituents on both heterocyclic rings can significantly influence anticancer activity.[15]
| Compound Series | Substitution Pattern | Observed Activity Trend |
| A | Electron-donating groups on the quinoline ring | May enhance activity against certain cell lines. |
| B | Electron-withdrawing groups on the benzothiophene ring | Can modulate lipophilicity and cellular uptake. |
| C | Bulky substituents at the 4-position of the quinoline ring | Often leads to increased cytotoxicity.[15] |
| D | Halogen substitution on either ring | Can influence metabolic stability and binding interactions. |
This table is a generalized representation based on existing literature on related scaffolds and should be empirically validated for the 2-(1-Benzothiophen-2-yl)quinoline series.
Conclusion and Future Directions
The 2-(1-Benzothiophen-2-yl)quinoline scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic strategies outlined in this guide, particularly the Friedländer annulation and Suzuki-Miyaura cross-coupling, provide robust and flexible platforms for the generation of diverse chemical libraries. The systematic in vitro evaluation of these analogues will be crucial in elucidating their mechanism of action and identifying lead compounds for further preclinical development. Future work should focus on expanding the SAR studies, exploring different substitution patterns, and investigating the in vivo efficacy of the most potent analogues in relevant animal models of cancer.
References
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New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. PMC. Available at: [Link]
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Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. PMC. Available at: [Link]
-
AJ C - Asian Publication Corporation. Available at: [Link]
-
The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. PMC. Available at: [Link]
-
Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. PubMed. Available at: [Link]
-
Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Scilit. Available at: [Link]
-
Friedländer synthesis. Wikipedia. Available at: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]
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Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. PMC. Available at: [Link]
-
The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]
-
New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. PMC. Available at: [Link]
-
Review on recent development of quinoline for anticancer activities. Available at: [Link]
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Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. MDPI. Available at: [Link]
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Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
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Benzo[f]quinoline derivatives: potential applications... ResearchGate. Available at: [Link]
-
Versatile synthesis of functionalised dibenzothiophenes via Suzuki coupling and microwave-assisted ring closure. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. Available at: [Link]
-
Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate. Available at: [Link]
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Methodological & Application
Executive Summary & Chemical Profile2-(Benzo[b]thiophen-2-yl)quinoline (abbreviated as btq; CAS: 85111-44-0) is a highly conjugated, bidentate C^N cyclometalating ligand utilized extensively in the design of transition metal complexes. By merging the strong σ-donating capability of the quinoline nitrogen with the facile C-H activation of the benzothiophene ring, btq serves as a privileged scaffold for synthesizingdeep-red and near-infrared (NIR) phosphorescent Iridium(III) complexes. These complexes are critical components in Organic Light Emitting Diodes (OLEDs) and are emerging as potentsonosensitizers in sonodynamic therapy.
Executive Summary & Chemical Profile2-(Benzo[b]thiophen-2-yl)quinoline (abbreviated as btq; CAS: 85111-44-0)[1] is a highly conjugated, bidentate C^N cyclometalating ligand utilized extensively in the design of transition metal complexes. By merging the strong σ-donating capability of the quinoline nitrogen with the facile C-H activation of the benzothiophene ring, btq serves as a privileged scaffold for synthesizingdeep-red and near-infrared (NIR) phosphorescent Iridium(III) complexes[2]. These complexes are critical components in Organic Light Emitting Diodes (OLEDs) and are emerging as potentsonosensitizers in sonodynamic therapy[3].
Mechanistic Rationale: The Push-Pull Dynamics of btq
When designing phosphorescent emitters, tuning the HOMO-LUMO gap is paramount.
-
The Quinoline Moiety: Acts as a strong π-acceptor. Compared to a standard pyridine ring, the extended π-system of quinoline stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), effectively narrowing the bandgap.
-
The Benzothiophene Moiety: Following cyclometalation (C-H activation at the 3-position of the thiophene ring), the carbanion acts as a strong σ-donor. The polarizable sulfur atom enhances spin-orbit coupling (SOC), which is strictly required to facilitate the formally forbidden triplet-to-singlet radiative decay (phosphorescence).
-
Causality in Ligand Selection: Utilizing btq instead of standard 2-phenylpyridine (ppy) shifts the metal-to-ligand charge transfer (MLCT) emission from green (~510 nm) to deep-red/NIR (650–700 nm). The rigid, sulfur-containing bicyclic system raises the Highest Occupied Molecular Orbital (HOMO) while the quinoline lowers the LUMO, heavily compressing the triplet energy state (T1).
Synthetic Workflows & Visualizations
Ligand Synthesis: Suzuki-Miyaura Cross-Coupling
The btq ligand is synthesized via a1[1]. A biphasic solvent system (Toluene/EtOH/H2O) is deliberately chosen. Causality: Toluene solubilizes the organic precursors, water dissolves the K₂CO₃ base, and ethanol acts as a phase-transfer bridge, ensuring maximum interfacial surface area for the catalytic cycle to proceed efficiently.
Fig 1: Suzuki-Miyaura cross-coupling workflow for synthesizing the btq ligand.
Organometallic Complexation: The Nonoyama Pathway
Direct formation of an octahedral Ir(III) monomer is kinetically hindered by the inertness of IrCl₃. Thus, a two-step thermodynamic funnel is employed. First, high-temperature reflux in 2-ethoxyethanol forces C-H activation, yielding an insoluble μ-dichloro-bridged dimer. The insolubility drives the equilibrium forward (Le Chatelier's principle). Second, a chelating ancillary ligand (e.g., acetylacetone, acac) is introduced with a mild base to cleave the dimer and satisfy the coordination sphere.
Fig 2: Two-step organometallic synthesis of the (btq)2Ir(acac) complex.
Validated Experimental Protocols
Protocol A: Synthesis of 2-(Benzo[b]thiophen-2-yl)quinoline (btq)
-
Preparation: In a 250 mL Schlenk flask, combine 2-chloroquinoline (10.0 mmol), benzo[b]thiophen-2-ylboronic acid (11.0 mmol), and Pd(PPh₃)₄ (0.5 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of Toluene (60 mL), Ethanol (20 mL), and 2M aqueous K₂CO₃ (20 mL).
-
Reaction: Reflux the mixture at 100 °C under a strict N₂ atmosphere for 12 hours.
-
Self-Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC) (Silica gel, Hexane:Ethyl Acetate 4:1). The complete disappearance of the 2-chloroquinoline spot (UV active at 254 nm) and the appearance of a new, intensely blue-fluorescent spot under 365 nm UV indicates successful coupling.
-
Purification: Extract with dichloromethane, dry over MgSO₄, and purify via column chromatography to yield a pale yellow solid.
Protocol B: Synthesis of the [(btq)₂Ir(μ-Cl)]₂ Dimer
-
Preparation: Combine the btq ligand (4.4 mmol) and IrCl₃·xH₂O (2.0 mmol) in a 100 mL round-bottom flask.
-
Reaction: Add a 3:1 mixture of 2-ethoxyethanol and deionized water (40 mL). Degas via nitrogen bubbling for 15 minutes, then heat to 130 °C for 24 hours.
-
Self-Validation Checkpoint: The initial dark green solution (characteristic of IrCl₃) will gradually transition into a suspension containing a dark red/brown precipitate. This phase separation is the physical validation of dimer formation.
-
Isolation: Cool to room temperature, filter the precipitate, wash sequentially with water and ethanol to remove unreacted ligand, and dry under vacuum.
Protocol C: Synthesis of (btq)₂Ir(acac)
-
Preparation: Suspend the [(btq)₂Ir(μ-Cl)]₂ dimer (0.5 mmol), acetylacetone (1.5 mmol), and anhydrous Na₂CO₃ (5.0 mmol) in 2-ethoxyethanol (20 mL).
-
Reaction: Heat the suspension to 100 °C under N₂ for 12 hours.
-
Self-Validation Checkpoint: The turbid dimer suspension will clarify into a homogeneous, dark red solution as the chloride bridges are cleaved and the monomeric complex forms. Spotting the solution on a TLC plate will reveal bright red phosphorescence under 365 nm UV light.
-
Purification: Evaporate the solvent, extract with dichloromethane, and purify via silica gel chromatography to isolate the final complex.
Quantitative Data Presentation
To contextualize the photophysical impact of the btq ligand, the table below benchmarks the (btq)₂Ir(acac) complex against standard commercial emitters.
| Emitter Complex | Ligand Type | Absorption λ_max (nm) | Emission λ_max (nm) | Photoluminescence Quantum Yield (Φ) | Emission Color |
| Ir(ppy)₃ | Phenylpyridine | 385, 450 | 512 | 0.95 | Green |
| Ir(piq)₂(acac) | Phenylisoquinoline | 440, 530 | 620 | 0.20 | Red |
| (btq)₂Ir(acac) | Benzo[b]thiophen-2-ylquinoline | 465, 560 | 675 | 0.18 | Deep-Red / NIR |
Data Interpretation: The substitution of a phenyl ring (in piq) with a benzothiophene ring (in btq) extends the conjugation and increases the electron density at the metal center, resulting in a significant 55 nm bathochromic (red) shift in the emission maximum.
References
- Google Patents (CN120247975A): "Iridium complex sonosensitizer and its preparation method and application.
-
The Royal Society of Chemistry (RSC) : "Supporting information - The cyclometalated ligands, namely, 2-(benzo[b]thiophen-2-yl)quinoline (L2)..." URL: [Link]
-
ResearchGate (Acta Chimica Sinica) : "Synthesis and Characterization of New Solution-Processable Red Iridium (III) Complexes Based on a Phenylation Strategy." URL: [Link]
Sources
Application Notes & Protocols: 2-(Benzo[b]thiophen-2-yl)quinoline (BTQ) in Advanced Functional Materials
Introduction: The BTQ Scaffold in Materials Science
2-(Benzo[b]thiophen-2-yl)quinoline (BTQ) has emerged as a privileged cyclometalating (C^N) ligand in the design of heavy-metal complexes, particularly Iridium(III) phosphors. The strategic fusion of an electron-deficient quinoline ring with an electron-rich benzothiophene moiety creates a highly extended π-conjugated system. Upon cyclometalation, this rigid architecture significantly stabilizes the ligand-centered Lowest Unoccupied Molecular Orbital (LUMO), narrowing the HOMO-LUMO gap 1. Consequently, BTQ-based complexes exhibit robust phosphorescence in the deep-red to near-infrared (NIR) regions (650–800 nm). This makes BTQ a foundational building block for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), non-linear optics, and advanced biological sensors for drug development.
Application I: Deep-Red/NIR PhOLED Emitters
Mechanistic Insights & Causality
Achieving efficient deep-red emission is notoriously difficult due to the "energy gap law," where non-radiative decay pathways dominate at lower energy gaps. The choice of ancillary ligand is critical to bypassing this limitation. Pairing the BTQ cyclometalating ligand with a rigid ancillary ligand like picolinate (pic)—rather than a flexible β-diketonate like acetylacetonate (acac)—restricts excited-state geometrical deformation. This structural rigidity suppresses non-radiative pathways, preserving high photoluminescence quantum yields ( ΦPL ) and enabling external quantum efficiencies (EQEs) exceeding 5% in solution-processed PhOLEDs 2.
Protocol 1: Synthesis of[Ir(BTQ) 2 (pic)]
Step 1: Formation of the Chloro-Bridged Dimer
-
Reagents : Combine IrCl 3 ·3H 2 O (1.0 equiv) and BTQ ligand (2.2 equiv) in a 3:1 mixture of 2-ethoxyethanol and deionized water. Causality: The 2-ethoxyethanol/water mixture provides optimal solubility for the organic ligand while allowing the highly polar IrCl 3 to dissolve, facilitating coordination at reflux temperatures (~110 °C).
-
Reaction : Degas the mixture with N 2 for 15 minutes to prevent oxidative degradation. Reflux under an inert atmosphere for 24 hours.
-
Isolation : Cool to room temperature. The chloro-bridged dimer [Ir(BTQ)2(μ-Cl)]2 precipitates as a dark solid. Filter, wash sequentially with water and ethanol, and dry under a vacuum.
Step 2: Ancillary Ligand Cleavage and Coordination
-
Reagents : Suspend the [Ir(BTQ)2(μ-Cl)]2 dimer (1.0 equiv), picolinic acid (pic, 2.5 equiv), and sodium carbonate (Na 2 CO 3 , 10 equiv) in 2-ethoxyethanol. Causality: Na 2 CO 3 acts as a mild base to deprotonate the picolinic acid, driving the cleavage of the μ-chloro bridge and facilitating the bidentate coordination of the picolinate ligand.
-
Reaction : Reflux under N 2 for 15 hours.
-
Purification : Cool to room temperature, extract with dichloromethane (DCM), and wash with brine. Dry the organic layer over MgSO 4 . Purify via silica gel column chromatography (DCM:Methanol gradient) to yield the pure Ir(BTQ)2(pic) complex.
Workflow for the synthesis of BTQ-based Iridium(III) deep-red phosphorescent emitters.
Application II: Dynamic Photosensors for Drug Metabolism (CYP3A4)
Mechanistic Insights & Causality
In drug development, monitoring the occupancy and activity of Cytochrome P450 3A4 (CYP3A4) is critical for predicting drug-drug interactions. BTQ-based Ir(III) complexes can be engineered as dynamic photosensors that bind directly to the CYP3A4 active site. The extended π-system of the BTQ ligand provides strong hydrophobic interactions with the enzyme's binding pocket. When bound, the complex is shielded from aqueous quenchers, resulting in a dramatic increase in emission lifetime (up to 3.8 μs). This long lifetime allows for time-resolved luminescence gating, effectively filtering out short-lived cellular autofluorescence and providing a high signal-to-noise ratio in live-cell assays 3.
Protocol 2: Time-Resolved Luminescence Assay for CYP3A4 Binding
-
Cell Culture : Culture HepG2 cells expressing CYP3A4 in 96-well plates until 80% confluency.
-
Probe Incubation : Introduce the BTQ-Ir(III) photosensor (5 μM final concentration) into the culture media. Incubate at 37 °C for 30 minutes. Causality: A 30-minute incubation ensures adequate cellular uptake and equilibration within the endoplasmic reticulum where CYP3A4 is localized.
-
Time-Gated Measurement : Excite the sample at 435 nm using a pulsed laser or flashlamp. Apply a delay time of 100 ns before opening the detection gate (gate width = 10 μs). Causality: The 100 ns delay allows background autofluorescence (which typically decays within 5-10 ns) to dissipate completely, isolating the long-lived phosphorescence of the target-bound BTQ-Ir(III) complex.
-
Self-Validation (Competitive Binding) : To validate specificity, pre-incubate a control set of cells with a known CYP3A4 inhibitor (e.g., ketoconazole) before adding the probe. A significant reduction in luminescence confirms specific active-site displacement.
Application III: Near-Infrared (NIR) Oxygen Sensors
Mechanistic Insights & Causality
The long-lived triplet excited state of BTQ-Ir(III) complexes makes them highly sensitive to quenching by ground-state triplet oxygen ( 3O2 ). Energy transfer from the Ir(III) triplet state to 3O2 generates singlet oxygen ( 1O2 ), proportionally quenching the NIR phosphorescence. By conjugating the Ir(BTQ) complex to a chemiluminescent 1,2-dioxetane moiety, researchers have developed ratiometric, self-illuminating probes (e.g., IrCL-2). The dioxetane provides the excitation energy via intramolecular chemiluminescence resonance energy transfer (CRET), eliminating the need for external photoexcitation and avoiding tissue autofluorescence during deep-tissue in vivo imaging 4.
Protocol 3: Stern-Volmer Oxygen Quenching Assay
-
Sample Preparation : Dissolve the Ir-BTQ probe in a biologically relevant buffer (e.g., PBS, pH 7.4) to a final concentration of 10 μM.
-
Deoxygenation/Oxygenation : Place the sample in a specialized quartz cuvette with a septum seal. Use a mass flow controller to bubble precise ratios of N 2 and O 2 gas to achieve specific dissolved oxygen concentrations (0% to 21%).
-
Equilibration : Allow 10 minutes of equilibration for each gas mixture to ensure steady-state dissolved oxygen levels. Causality: Incomplete equilibration leads to hysteresis in the Stern-Volmer plot, artificially skewing the quenching constant ( KSV ) and compromising the sensor's calibration.
-
Measurement : Record the phosphorescence emission spectrum ( λem = 650-800 nm).
-
Analysis : Plot I0/I versus [O2] , where I0 is the intensity at 0% O 2 . The linear slope dictates the Stern-Volmer constant ( KSV ), validating the probe's sensitivity for hypoxia imaging.
Photophysical mechanism of BTQ-Ir(III) complexes and their triplet oxygen quenching pathways.
Quantitative Data Summaries
Table 1: Photophysical and OLED Device Performance of BTQ-Iridium Complexes | Complex | Ancillary Ligand | Emission λmax (nm) | Quantum Yield ( ΦPL ) | Lifetime ( τ , μs) | Max PhOLED EQE (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Ir(BTQ) 2 (pic) | Picolinate (Rigid) | 685 | 0.48 | 1.42 | 5.03 | | Ir(BTQ) 2 (acac) | Acetylacetonate (Flexible)| 692 | 0.15 | 0.85 | < 2.00 |
Table 2: Photophysical Properties and Applications of BTQ-Ir(III) Biological Probes | Probe Type | Target / Application | Emission λmax (nm) | Lifetime ( τ ) | Key Advantage | | :--- | :--- | :--- | :--- | :--- | | IrCL-2 (Dioxetane) | In vivo Hypoxia ( 3O2 ) | 668 | Ratiometric | No external photoexcitation required; deep tissue penetration. | | Ir-BTQ-Bipyridyl | CYP3A4 Enzyme | > 650 | 3.80 μs | Time-gated imaging eliminates cellular autofluorescence. |
References
-
Effects of Ancillary Ligands on Deep Red to Near-Infrared Cyclometalated Iridium Complexes Inorganic Chemistry, ACS Publications URL:[Link]
-
Ancillary ligand-assisted robust deep-red emission in iridium(iii) complexes for solution-processable phosphorescent OLEDs Journal of Materials Chemistry C, RSC Publishing URL:[Link]
-
Dynamic Ir(III) Photosensors for the Major Human Drug-Metabolizing Enzyme Cytochrome P450 3A4 Inorganic Chemistry, ACS Publications URL:[Link]
-
Chemiluminescent 1,2-Dioxetane Iridium Complexes for Near-Infrared Oxygen Sensing National Institutes of Health (NIH) / Chemistry - A European Journal URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ancillary ligand-assisted robust deep-red emission in iridium(iii) complexes for solution-processable phosphorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemiluminescent 1,2-Dioxetane Iridium Complexes for Near-Infrared Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for the characterization of 2-(1-Benzothiophen-2-yl)quinoline
Target Audience: Analytical Chemists, Materials Scientists, and Preclinical Drug Development Professionals Compound: 2-(1-Benzothiophen-2-yl)quinoline (CAS: 85111-44-0 | Formula: C₁₇H₁₁NS)
Scientific Context & Rationale
The compound 2-(1-Benzothiophen-2-yl)quinoline (BTQ) is a highly conjugated heterocyclic assembly comprising a quinoline moiety covalently linked to a benzothiophene ring. While it possesses intrinsic biological interest, its primary high-value application in modern research is as a robust C∧N cyclometalating ligand.
When coordinated with transition metals like Iridium(III), BTQ forms the core of deep-red and near-infrared (NIR) phosphorescent emitters. These complexes are critical for developing [1] and mapping oxygen concentrations in biological tissues[2]. Because trace impurities or structural isomers in the free ligand can drastically quench the quantum yield of the final Ir(III) complex[3], rigorous, multi-modal analytical characterization of the BTQ precursor is mandatory prior to metallation.
This application note details a self-validating analytical workflow to confirm the structural integrity, isotopic mass, purity, and baseline photophysics of 2-(1-Benzothiophen-2-yl)quinoline.
Fig 1. Analytical workflow for BTQ ligand characterization prior to Ir(III) complexation.
Structural Elucidation via Multinuclear NMR
Causality & Mechanistic Insight
The primary challenge in characterizing BTQ is differentiating the highly overlapping aromatic protons of the quinoline and benzothiophene rings. The dihedral angle between the two rings is restricted due to steric hindrance between the quinoline nitrogen (or its adjacent C3 proton) and the benzothiophene sulfur. 2D NMR techniques (COSY, HSQC, HMBC) are non-negotiable here; HMBC is specifically required to observe the long-range 3JCH coupling across the inter-ring C-C bond, definitively proving the connectivity.
Self-Validating Protocol: 1D & 2D NMR
-
System Suitability Check: Prior to sample analysis, run a standard sample of 1% Tetramethylsilane (TMS) in CDCl₃. Validate that the TMS signal is exactly at 0.00 ppm and the line width at half-height is < 1.0 Hz to ensure optimal magnetic shimming.
-
Sample Preparation: Dissolve 15 mg of BTQ in 0.6 mL of basic-alumina-filtered CDCl₃. Causality: Unfiltered CDCl₃ often contains trace DCl, which can protonate the quinoline nitrogen, artificially shifting the downfield aromatic signals and altering the inter-ring conformation.
-
Acquisition:
-
Acquire a standard ¹H NMR (400 MHz, 16 scans, relaxation delay 2s).
-
Acquire a ¹³C{¹H} NMR (100 MHz, 512 scans).
-
Acquire gradient-selected COSY and HMBC spectra to map the spin systems of the isolated rings and the bridging carbon.
-
-
Data Validation: Confirm the presence of exactly 11 distinct proton environments and 17 carbon environments. The diagnostic singlet for the benzothiophene H-3' proton should appear distinctly around 7.9–8.0 ppm, isolated from the complex multiplets of the benzo-fused rings.
Exact Mass & Trace Impurity Profiling via LC-HRMS
Causality & Mechanistic Insight
Suzuki-Miyaura cross-coupling is typically used to synthesize BTQ (e.g., coupling 2-chloroquinoline with benzothiophene-2-boronic acid). Unreacted boronic acids or dehalogenated byproducts can co-crystallize with the product. High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) ensures the exact monoisotopic mass matches the theoretical formula (C₁₇H₁₁NS) while simultaneously separating isobaric impurities. The quinoline nitrogen readily accepts a proton during Electrospray Ionization (ESI), making positive ion mode highly sensitive.
Self-Validating Protocol: LC-ESI-TOF-MS
-
System Suitability Check: Inject a blank (Aetonitrile/Water) followed by a mass calibration standard (e.g., Reserpine, m/z 609.2812). The mass error must be < 5 ppm, and the blank must show no carryover at the target retention time.
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in H₂O (A) and 0.1% Formic Acid in Acetonitrile (B). Causality: Formic acid acts as a proton source, maximizing the [M+H]⁺ ion yield for the quinoline moiety.
-
-
Mass Spectrometry: Operate the Time-of-Flight (TOF) analyzer in ESI+ mode. Extract the ion chromatogram (EIC) for m/z 262.0685.
-
Data Validation: The isotopic pattern must align with the theoretical distribution (M+1 and M+2 peaks primarily driven by ¹³C and ³⁴S natural abundances).
Photophysical Characterization (UV-Vis & Fluorescence)
Causality & Mechanistic Insight
Understanding the baseline photophysics of the free BTQ ligand is essential for its downstream use in [3]. The free ligand exhibits strong π→π∗ transitions and emits via fluorescence. However, upon coordination to a heavy metal like Iridium, the strong spin-orbit coupling (Heavy Atom Effect) facilitates rapid Intersystem Crossing (ISC) from the Singlet ( S1 ) to the Triplet ( T1 ) state, quenching fluorescence and activating deep-red phosphorescence[2].
Fig 2. Jablonski diagram illustrating photophysical pathways of the free BTQ ligand vs. the Ir(III) complex.
Self-Validating Protocol: Steady-State Spectroscopy
-
System Suitability Check: Record a baseline spectrum of the pure solvent (spectroscopic grade Dichloromethane, DCM) in a quartz cuvette. Ensure absorbance is < 0.01 AU across the 300-800 nm range and no Raman scattering peaks interfere with the expected emission window.
-
Absorption Measurement: Prepare a 10 µM solution of BTQ in DCM. Record the UV-Vis spectrum from 250 to 600 nm. Identify the λmax corresponding to the conjugated π -system.
-
Emission Measurement: Excite the sample at its absorption λmax . Record the emission spectrum.
-
Data Validation: Calculate the Stokes shift. A large Stokes shift in the free ligand indicates significant structural relaxation in the excited state, a key parameter for predicting the emission wavelength of the subsequent metal complex.
Quantitative Data Summary
The following tables summarize the expected analytical benchmarks for highly pure 2-(1-Benzothiophen-2-yl)quinoline.
Table 1: Mass Spectrometry & Elemental Benchmarks
| Parameter | Value / Specification | Analytical Method |
| Chemical Formula | C₁₇H₁₁NS | N/A |
| Theoretical Exact Mass | 261.0612 Da | N/A |
| Observed [M+H]⁺ | 262.0690 Da ( ± 5 ppm) | LC-ESI-TOF-MS |
| Purity Threshold | ≥ 98.5% | RP-HPLC (PDA @ 254 nm) |
Table 2: Diagnostic NMR Chemical Shifts (in CDCl₃)
| Nucleus | Shift Range (ppm) | Multiplicity | Diagnostic Assignment |
| ¹H | 7.90 – 8.05 | Singlet (s) | H-3' (Benzothiophene ring) |
| ¹H | 8.10 – 8.25 | Doublet (d) | H-3 / H-4 (Quinoline ring) |
| ¹³C | 150.0 – 155.0 | Singlet (Cq) | C-2 (Quinoline, inter-ring bond) |
| ¹³C | 140.0 – 145.0 | Singlet (Cq) | C-2' (Benzothiophene, inter-ring bond) |
References
-
Title: Phosphorescent Ir(III) complexes conjugated with oligoarginine peptides serve as optical probes for in vivo microvascular imaging Source: Scientific Reports (via National Institutes of Health / PMC) URL: [Link]
-
Title: Enhanced Deep-Red Phosphorescence in Cyclometalated Iridium Complexes with Quinoline-Based Ancillary Ligands Source: Inorganic Chemistry (American Chemical Society) URL: [Link]
-
Title: Near-Infrared[Ir(N^C)₂(N^N)]⁺ Emitters and Their Noncovalent Adducts with Human Serum Albumin: Synthesis and Photophysical and Computational Study Source: Organometallics (American Chemical Society) URL: [Link]
Sources
Employing 2-(1-Benzothiophen-2-yl)quinoline in Catalytic Reactions: Application Notes and Investigational Protocols
An In-Depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-(1-Benzothiophen-2-yl)quinoline in catalytic reactions. While direct catalytic applications of this specific molecule are not yet established in the peer-reviewed literature, its constituent moieties—quinoline and benzothiophene—are cornerstones of modern catalysis and medicinal chemistry.[1][2] This guide, therefore, takes a forward-looking, investigational approach. We will first outline a robust synthetic protocol for 2-(1-Benzothiophen-2-yl)quinoline itself. Subsequently, we will present detailed, field-proven protocols adapted for this molecule, proposing its use as a novel ligand in cross-coupling reactions and as a substrate in C-H functionalization. These protocols are designed as self-validating systems for researchers to explore the catalytic potential of this promising, yet unexamined, molecular scaffold.
Introduction: A Molecule of Untapped Potential
The quinoline scaffold is a privileged N-heterocycle, renowned for its role as a directing group in C-H activation and as a core component of ligands in asymmetric catalysis.[3][4] Similarly, benzothiophene derivatives are crucial in materials science and are synthesized via a variety of palladium-catalyzed methods.[2][5] The fusion of these two entities into 2-(1-Benzothiophen-2-yl)quinoline presents a unique chemical architecture. The quinoline nitrogen offers a coordination site for transition metals, while the benzothiophene unit can modulate the electronic and steric properties of the resulting metal complex. This unique combination suggests its potential as a bidentate or monodentate ligand in a range of catalytic transformations.
This guide provides the foundational knowledge and experimental designs to pioneer the investigation of 2-(1-Benzothiophen-2-yl)quinoline's catalytic capabilities.
Synthesis of 2-(1-Benzothiophen-2-yl)quinoline
To investigate its catalytic applications, the target molecule must first be synthesized. Based on established palladium-catalyzed cross-coupling methodologies for the synthesis of 2-arylquinolines, a Suzuki-Miyaura coupling is proposed as a high-yield and versatile route.[1][6]
Proposed Synthetic Route: Suzuki-Miyaura Coupling
The reaction couples a 2-haloquinoline with a benzothiophene-2-boronic acid derivative.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 2-(1-Benzothiophen-2-yl)quinoline.
Detailed Synthetic Protocol
Materials:
-
2-Chloroquinoline (1.0 equiv)
-
Benzothiophene-2-boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To a 100 mL Schlenk flask under an argon atmosphere, add 2-chloroquinoline (e.g., 1.63 g, 10 mmol), benzothiophene-2-boronic acid (e.g., 2.14 g, 12 mmol), and potassium carbonate (e.g., 4.14 g, 30 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (e.g., 346 mg, 0.3 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (40 mL) and degassed water (10 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(1-Benzothiophen-2-yl)quinoline.
Investigational Catalytic Application I: As a Ligand in Suzuki-Miyaura Cross-Coupling
Rationale and Expertise
The nitrogen atom of the quinoline ring is a well-established coordination site for palladium. The sulfur atom of the benzothiophene moiety may also engage in coordination, potentially forming a bidentate N-S ligand. Bidentate ligands are known to enhance the stability and catalytic activity of metal complexes in cross-coupling reactions.[7] The rigid, aromatic backbone of 2-(1-Benzothiophen-2-yl)quinoline could provide a well-defined coordination sphere around the metal center, influencing reactivity and selectivity. We hypothesize that this ligand could be effective in the Suzuki-Miyaura coupling of challenging substrates.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for Suzuki-Miyaura coupling with 2-(1-Benzothiophen-2-yl)quinoline as a ligand (L).
Investigational Protocol: Suzuki-Miyaura Coupling
Objective: To evaluate the efficacy of 2-(1-Benzothiophen-2-yl)quinoline as a ligand in the Suzuki-Miyaura coupling of 4-chloroacetophenone with phenylboronic acid.
Materials:
-
4-Chloroacetophenone (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
2-(1-Benzothiophen-2-yl)quinoline (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 mixture, degassed)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
To a sealed reaction vial, add Pd(OAc)₂ (e.g., 2.2 mg, 0.01 mmol), 2-(1-Benzothiophen-2-yl)quinoline (e.g., 5.7 mg, 0.02 mmol), and K₃PO₄ (e.g., 212 mg, 1.0 mmol).
-
Add 4-chloroacetophenone (e.g., 77 mg, 0.5 mmol) and phenylboronic acid (e.g., 91 mg, 0.75 mmol).
-
Add the internal standard (e.g., 50 µL of a 0.1 M solution in toluene).
-
Evacuate and backfill the vial with argon.
-
Add 2 mL of the degassed toluene/water mixture.
-
Seal the vial and place it in a preheated aluminum block at 100 °C.
-
Stir the reaction for the specified time (e.g., take aliquots at 2, 4, 8, and 24 hours).
-
To analyze, cool the aliquot, dilute with ethyl acetate, filter through a short plug of silica, and analyze by Gas Chromatography (GC) to determine the yield of 4-acetylbiphenyl.
Data Presentation for Screening
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | 4 | K₃PO₄ (2) | Toluene/H₂O | 100 | 24 | (To be determined) |
| 2 | Pd(OAc)₂ (2) | 4 | K₂CO₃ (2) | Toluene/H₂O | 100 | 24 | (To be determined) |
| 3 | Pd(OAc)₂ (2) | 4 | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | (To be determined) |
| 4 | PdCl₂(dppf) (2) | None | K₃PO₄ (2) | Toluene/H₂O | 100 | 24 | (Control) |
Investigational Catalytic Application II: As a Substrate/Directing Group in C-H Functionalization
Rationale and Expertise
The quinoline moiety is a classic directing group for C-H activation at the C8 position.[3][8] The reaction proceeds via the formation of a stable five-membered palladacycle intermediate. We propose to investigate the C8-arylation of 2-(1-Benzothiophen-2-yl)quinoline itself. The steric bulk of the C2-benzothiophene substituent may influence the rate and efficiency of the C-H activation step.
Proposed C-H Activation Pathway
Caption: Proposed pathway for C8-arylation via C-H activation.
Investigational Protocol: C8-Arylation
Objective: To achieve the direct C8-arylation of 2-(1-Benzothiophen-2-yl)quinoline using 4-iodotoluene.
Materials:
-
2-(1-Benzothiophen-2-yl)quinoline (1.0 equiv)
-
4-Iodotoluene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.10 equiv)
-
Silver carbonate (Ag₂CO₃) (2.0 equiv)
-
Pivalic acid (PivOH) (0.3 equiv)
-
1,2-Dichloroethane (DCE) (Anhydrous)
Procedure:
-
To a flame-dried Schlenk tube, add 2-(1-Benzothiophen-2-yl)quinoline (e.g., 131 mg, 0.5 mmol), 4-iodotoluene (e.g., 163 mg, 0.75 mmol), Pd(OAc)₂ (e.g., 11 mg, 0.05 mmol), and Ag₂CO₃ (e.g., 276 mg, 1.0 mmol).
-
Add pivalic acid (e.g., 15 mg, 0.15 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DCE (5 mL).
-
Seal the tube and heat the mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate and purify by column chromatography to isolate the 8-aryl-2-(1-benzothiophen-2-yl)quinoline product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm regioselectivity.
Future Outlook: A Scaffold for Asymmetric Catalysis
While 2-(1-Benzothiophen-2-yl)quinoline is achiral, it represents a versatile scaffold for the development of novel chiral ligands. The introduction of chirality, for instance, by creating atropisomerism through bulky substitution on the benzothiophene ring, could yield a new class of chiral N-S ligands.[9] These new ligands could then be screened in a variety of asymmetric transformations, such as asymmetric hydrogenation or allylic alkylation.
Conclusion
2-(1-Benzothiophen-2-yl)quinoline stands as an unexplored but highly promising molecule at the intersection of quinoline and benzothiophene chemistry. Its unique structure suggests significant potential in catalysis, both as a ligand and as a substrate for C-H functionalization. The investigational protocols detailed in this guide provide a robust framework for researchers to begin exploring these possibilities, potentially unlocking new catalytic systems with novel reactivity and selectivity.
References
- Li, X., et al. (2016). Palladium(II)-Catalyzed Oxidative Annulation for the Synthesis of 2-Substituted Quinolines. Org. Lett., 18(15), 3762–3765.
- Yoshikai, N., et al. (2025).
- Xu, B., et al. (2017). Palladium-Catalyzed Oxidative Cyclization of Anilines with Allyl Alcohols for the Synthesis of Quinolines. Org. Lett., 19(1), 220-223.
- Ghora, P., et al. (2022). Palladium-Catalyzed Reaction between Iodoanilines and Aryl Allylic Alcohols to Afford the 2-Arylquinoline System. J. Org. Chem., 87(1), 695-704.
- Paradies, J., et al. (2011). Thiourea as a Dihydrosulfide Surrogate in C-S Bond Formation/Cross-Coupling/Cyclization Domino Reactions. Org. Lett., 13(15), 4100–4103.
- Fournier Dit Chabert, J., et al. (2002). Synthesis of new 2-arylbenzo[b]thiophenes using “Heck-type” technology. Tetrahedron Letters, 43(10), 1829–1833.
- König, B., et al. (2012). Visible Light-Induced Radical Annulation of o-Methylthio-Arenediazonium Salts with Alkynes. Angew. Chem. Int. Ed., 51(49), 12375-12379.
- Santos, F., et al. (2025).
- Sun, H., et al. (2015). Nickel complexes supported by quinoline-based ligands: synthesis, characterization and catalysis in the cross-coupling of arylzinc reagents and aryl chlorides or aryltrimethylammonium salts. Dalton Trans., 44(35), 15586-15598.
-
McGlacken, G. P., et al. (2020). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. J. Org. Chem., 85(4), 2585–2596. Available at: [Link]
- Torawane, P. D. (2024). Synthesis of 2-aroylbenzo[b]thiophen-3-ols using triethylamine in DMF.
-
McGlacken, G. P., et al. (2020). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. ACS Publications. Available at: [Link]
- Yoshikai, N. (2016). Recent developments in synthetic methods for benzo[b]heteroles. RSC Publishing.
- BenchChem. (2025).
- Singh, P., & Kumar, V. (2016).
- van der Westhuyzen, C. (2008). Bi- and tridentate ligands and their use in catalysis.
- Wang, J., et al. (2024).
- Torawane, P. D. (2024).
- Gumus, I. (2021).
- Tobisu, M., & Chatani, N. (2013). Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. Chem. Commun., 49(82), 9425-9427.
- Gumus, I. (2021). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. MDPI.
- Rasool, N., et al. (2021).
- Bellina, F., & Rossi, R. (2011). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. J. Org. Chem., 76(20), 8497-8509.
- Gumus, I. (2021). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Semantic Scholar.
Sources
- 1. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights [mdpi.com]
- 2. Benzothiophene synthesis [organic-chemistry.org]
- 3. One-pot cross-coupling/C–H functionalization reactions: Quinoline as a substrate and ligand through N–Pd interaction - ePrints Soton [eprints.soton.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A green approach to 2-arylquinolines via palladium-catalysed C–H activation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Recent Innovations in Bidentate Ligand–Metal Complexes for Catalysis | International Journal of Recent Innovations ( IJRI) p-ISSN 3051-3790 e-ISSN 3051-3804 [journalijri.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic asymmetric functionalization and dearomatization of thiophenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03530E [pubs.rsc.org]
Application Note: Development and Validation of 2-(1-Benzothiophen-2-yl)quinoline-Based Fluorescent Sensors
Executive Summary & Pharmacophore Rationale
The development of small-molecule fluorescent chemosensors is critical for real-time monitoring of intracellular dynamics. The 2-(1-Benzothiophen-2-yl)quinoline scaffold has emerged as a highly versatile architecture for these applications[1]. By coupling the electron-rich benzothiophene moiety (Donor) with the electron-deficient quinoline ring (Acceptor), researchers can construct a highly tunable Donor-π-Acceptor (D-π-A) system[1].
This specific structural topology is highly sensitive to microenvironmental changes. When the quinoline nitrogen is alkylated, it forms a lipophilic cation that inherently targets the negative transmembrane potential of mitochondria[1]. This application note provides a comprehensive guide to designing, validating, and deploying 2-(1-Benzothiophen-2-yl)quinoline-based probes (commonly referred to as BQL probes) for live-cell imaging, with a primary focus on mitochondrial viscosity and secondary applications in ion sensing[2][3].
Photophysical Principles & Sensor Design Logic
The functional versatility of the BQL scaffold stems from its ability to undergo distinct photophysical transitions based on specific environmental stimuli.
The TICT Mechanism for Viscosity Sensing
In the context of microviscosity sensing, the BQL probe operates via the Twisted Intramolecular Charge Transfer (TICT) principle[1].
-
Low Viscosity (Aqueous/Cytosolic Media): The single bond connecting the benzothiophene and quinoline rings rotates freely. Upon excitation, the molecule enters a TICT state, and energy is dissipated non-radiatively (fluorescence is quenched)[1].
-
High Viscosity (Mitochondrial Matrix during Stress): The dense, viscous microenvironment physically restricts intramolecular rotation. The non-radiative transition is inhibited, forcing the molecule to release energy via radiative decay, resulting in a strong fluorescence emission at ~560 nm[1].
The PET Mechanism for Ion Sensing
By modifying the BQL scaffold with specific receptor moieties (e.g., Schiff bases or terpyridyl groups), the sensor can be adapted for metal ion (Zn²⁺, Hg²⁺) or pH sensing[2][4]. These modifications typically rely on Photoinduced Electron Transfer (PET) . Binding of the target analyte to the receptor inhibits the PET process, effectively "turning on" the fluorescence[2].
Logical flow of the TICT mechanism in BQL-based viscosity sensors.
Quantitative Data & Sensor Performance
To facilitate sensor selection and experimental design, the photophysical properties of representative 2-(1-Benzothiophen-2-yl)quinoline derivatives and related benzo-fused quinoline sensors are summarized below[1][2][4][5].
| Sensor Variant | Target Analyte | Excitation (λex) | Emission (λem) | Detection Limit / Range | Primary Mechanism |
| BQL (Mito-targeted) | Viscosity | ~488 nm | 560 nm | Dynamic range: 1–100 cP | TICT |
| BQL-Zn | Zn²⁺ | ~370 nm | ~490 nm | ~16 nM | PET / ICT |
| Rh-BPh (Hybrid) | Al³⁺ / Hg²⁺ | ~510 nm | ~580 nm | 366 nM (Hg²⁺) | TBET / Ring Opening |
| BQL-pH | H⁺ (pH) | ~410 nm | ~520 nm | Ratiometric (pH 4–8) | PET |
Note: The large Stokes shift of the BQL viscosity probe (~72 nm) is a critical design feature that minimizes interference from cellular autofluorescence, ensuring high signal-to-noise ratios in complex biological matrices[1][3].
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed with built-in causality checks to ensure that the observed fluorescence strictly correlates with the target variable, eliminating false positives caused by probe aggregation or off-target localization.
Protocol A: Photophysical Characterization & Self-Validation
Before deploying the sensor in live cells, its response to viscosity must be calibrated in vitro.
-
Solvent Preparation: Prepare a series of methanol/glycerol mixtures with varying fractions of glycerol (0% to 99% v/v) to create a viscosity gradient (approx. 0.6 cP to 950 cP at 25°C).
-
Probe Titration: Dissolve the BQL probe in DMSO to create a 10 mM stock. Dilute the stock into the solvent mixtures to a final working concentration of 10 μM.
-
Spectroscopic Analysis: Excite the samples at 488 nm and record the emission spectra from 500 nm to 700 nm.
-
Self-Validation Step (Aggregation Check): Causality: To confirm that fluorescence enhancement is strictly due to viscosity and not Aggregation-Caused Quenching (ACQ) or Aggregation-Induced Emission (AIE), perform a concentration-dependent assay.
-
Action: Titrate the probe (1 μM to 50 μM) in a low-viscosity solvent (100% methanol).
-
Validation: A lack of significant emission change per unit concentration confirms the absence of aggregation artifacts, validating the TICT mechanism[1].
-
Protocol B: Live-Cell Mitochondrial Viscosity Imaging
This workflow utilizes pharmacological agents to manipulate intracellular viscosity, providing a controlled environment to validate the sensor's efficacy[1][3].
-
Cell Culture: Seed A549 cells (or equivalent) in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C and 5% CO₂ for 24 hours.
-
Probe Incubation: Wash the cells with PBS. Incubate with 5 μM of the BQL probe for 30 minutes.
-
Co-localization (Trustworthiness Check): Co-incubate the cells with 100 nM MitoTracker Deep Red for 15 minutes. Causality: This step is mandatory to calculate the Pearson's correlation coefficient, proving that the quinolinium cation successfully targeted the mitochondria.
-
Viscosity Manipulation:
-
Control Group: Image directly after washing.
-
Stress Group: Treat cells with 10 μM Monensin or Nystatin for 30 minutes. Causality: Monensin is an ionophore that disrupts the mitochondrial membrane potential, leading to mitochondrial swelling, structural dysfunction, and a subsequent increase in internal microviscosity. This provides a positive biological control for the TICT-based fluorescence enhancement[1].
-
-
Confocal Imaging: Image the cells using a confocal laser scanning microscope. Collect BQL signals in the green/yellow channel (Ex: 488 nm, Em: 540–580 nm) and MitoTracker signals in the deep red channel.
Step-by-step workflow for live-cell mitochondrial viscosity imaging.
Mechanistic Pathways in Live Cells
Understanding the biological pathway that triggers the sensor is as important as understanding the chemical mechanism. Dysfunctions in mitochondrial structure—often precursors to apoptosis or mitophagy—are physically manifested as changes in microviscosity[1][6].
When cells are exposed to environmental stress or specific ionophores, the influx of ions disrupts osmotic balance. The mitochondria swell, increasing the density of internal proteins and macromolecules. The BQL probe, pre-localized in the mitochondria, experiences this restricted environment. The suppression of the TICT state translates this biological stress into a quantifiable optical signal[1].
Pathway linking cellular stress to BQL fluorescence enhancement.
References
-
Zhang, S., Zhang, H., Zhao, L., Xu, L., Ma, P., Ren, P., & Song, D. (2022). "A benzothiophene-quinoline-based targetable fluorescent chemosensor for detection of viscosity and mitochondrial imaging in live cells." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 284, 121799. URL:[Link]
-
Promkatkaew, M., et al. (2025). "A Rhodamine-Benzothiophene Based Fluorescent Chemosensor for Hg2+ Detection: Synthesis, Theoretical Calculations, and Investigations in Solutions and Biosystems." Journal of Molecular Structure. URL:[Link]
-
Honnappa, N., et al. (2022). "Design, synthesis, experimental investigations, theoretical corroborations, and distinct applications of a futuristic fluorescence chemosensor for the unveiling of Zn2+ ions." Dyes and Pigments. URL:[Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
application of 2-(1-Benzothiophen-2-yl)quinoline in dye-sensitized solar cells
Application Note: Engineering High-Efficiency DSSCs using 2-(1-Benzothiophen-2-yl)quinoline as a π -Conjugated Bridge
Target Audience: Materials Scientists, Photovoltaic Researchers, and Synthetic Chemists Content Focus: Mechanistic rationale, photophysical profiling, and validated device fabrication protocols for metal-free organic sensitizers.
Executive Summary & Mechanistic Rationale
The evolution of Dye-Sensitized Solar Cells (DSSCs) relies heavily on the molecular engineering of metal-free organic dyes, predominantly utilizing a Donor- π -Acceptor (D- π -A) architecture[1]. While traditional π -bridges (e.g., benzene or simple thiophene) offer baseline conjugation, they often suffer from narrow absorption bands and suboptimal molar extinction coefficients.
The integration of 2-(1-Benzothiophen-2-yl)quinoline (BT-Q) into the π -bridge represents a paradigm shift in sensitizer design[1][2]. This specific molecular subunit introduces a highly synergistic internal push-pull dynamic:
-
1-Benzothiophene Moiety: Acts as an electron-rich, highly polarizable domain. It facilitates excellent hole transport and extends the π -conjugation without introducing severe steric hindrance that would otherwise disrupt molecular planarity[1][3].
-
Quinoline Moiety: Functions as an electron-deficient heterocycle. By acting as an internal "auxiliary acceptor," quinoline significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level[2][4].
Causality in Design: When combined, the BT-Q core transforms the standard D- π -A structure into a highly efficient D-A- π -A configuration. This internal energy cascade promotes a massive red-shift in the absorption spectrum (achieving panchromatic absorption into the Near-Infrared region) and dramatically enhances the molar extinction coefficient ( ϵ>50,000M−1cm−1 ), directly translating to higher Short-Circuit Current Density ( Jsc )[1][2].
Photophysical and Electrochemical Profiling
To validate the superiority of the BT-Q bridge, Table 1 summarizes the typical quantitative enhancements observed when replacing a standard thiophene bridge with a 2-(1-Benzothiophen-2-yl)quinoline derivative in a triphenylamine-cyanoacrylic acid (TPA-CAA) dye system.
Table 1: Comparative Photophysical and Electrochemical Properties
| Sensitizer π -Bridge | λmax (nm) | ϵ ( M−1cm−1 ) | HOMO (V vs NHE) | LUMO (V vs NHE) | Jsc ( mA/cm2 ) | PCE (%) |
| Standard Thiophene | 480 | ~25,000 | +1.05 | -1.15 | 10.2 | ~6.5 |
| Benzothiophene-Quinoline | 545 | >55,000 | +1.12 | -1.02 | 15.8 | >10.4 |
Note: The downward shift of the LUMO in the BT-Q system ensures a stronger thermodynamic driving force for electron injection into the TiO2 conduction band (-0.5 V vs NHE), while the deep HOMO ensures rapid dye regeneration by the redox electrolyte[4].
Visualizing the Charge Transfer and Workflow
Intramolecular Charge Transfer (ICT) Pathway
Fig 1. Intramolecular Charge Transfer (ICT) pathway in BT-Q based D-π-A sensitizers.
DSSC Device Fabrication Workflow
Fig 2. Step-by-step fabrication workflow for BT-Q sensitized solar cell devices.
Experimental Protocols
The following protocols outline a self-validating system for fabricating and testing DSSCs utilizing a BT-Q based sensitizer.
Protocol A: Preparation of the Mesoporous TiO2 Photoanode
The causality behind this multi-layer approach is to decouple light scattering from dye-loading capacity, maximizing both.
-
Substrate Preparation: Ultrasonically clean Fluorine-doped Tin Oxide (FTO) glass substrates sequentially in detergent, deionized water, acetone, and ethanol for 15 minutes each. Subject to UV-Ozone treatment for 15 minutes to remove residual organics and improve hydrophilicity.
-
Blocking Layer Deposition: Immerse the FTO glass in a 40 mM aqueous TiCl4 solution at 70°C for 30 minutes.
-
Scientific Insight: This creates a compact TiO2 blocking layer that prevents direct contact between the redox electrolyte and the FTO, suppressing dark current recombination[4].
-
-
Active Layer Screen Printing: Screen-print a layer of 20 nm TiO2 nanoparticle paste. Dry at 125°C for 6 minutes. Repeat to achieve a thickness of ~8 μ m.
-
Scattering Layer: Screen-print a 4 μ m layer of 400 nm TiO2 particles to enhance internal light scattering (photon trapping).
-
Sintering: Sinter the electrodes in a programmable furnace: 325°C (5 min), 375°C (5 min), 450°C (15 min), and 500°C (15 min).
-
Post-Treatment: Re-treat with 40 mM TiCl4 (as in Step 2) and re-sinter at 500°C for 30 minutes to passivate surface trap states.
Protocol B: Dye Sensitization (The Self-Validating Step)
Due to the highly planar nature of the benzothiophene-quinoline core, the dye is prone to π−π stacking, which leads to intermolecular exciton quenching. The use of a co-adsorbent is strictly required.
-
Dye Solution Preparation: Prepare a 0.3 mM solution of the BT-Q sensitizer in a mixture of acetonitrile and tert-butyl alcohol (1:1, v/v).
-
Co-adsorbent Addition: Add Chenodeoxycholic acid (CDCA) to the dye solution at a concentration of 10 mM.
-
Scientific Insight: CDCA acts as a steric spacer, breaking up dye aggregates on the TiO2 surface and significantly improving the Open-Circuit Voltage ( Voc ) and injection efficiency[2].
-
-
Sensitization: Immerse the still-warm (80°C) TiO2 electrodes into the dye solution and keep them in the dark for 24 hours at room temperature.
-
Control Validation: Concurrently sensitize a separate batch of electrodes using the standard N719 ruthenium dye as an experimental control.
Protocol C: Device Assembly and Electrolyte Injection
-
Counter Electrode: Drill a small hole in a separate piece of FTO glass. Drop-cast a 5 mM solution of H2PtCl6 in isopropanol and heat at 400°C for 15 minutes to form a catalytic platinum layer.
-
Assembly: Sandwich the dye-sensitized photoanode and the Pt counter electrode using a 25 μ m thick Surlyn hot-melt spacer. Seal the device using a heat press at 110°C.
-
Electrolyte Injection: Vacuum-backfill the device with a Cobalt-based redox electrolyte (e.g., [Co(bpy)3]2+/3+ ) through the pre-drilled hole.
-
Scientific Insight: Because the BT-Q dye possesses a deep HOMO level, substituting the traditional I−/I3− electrolyte with a Cobalt redox shuttle minimizes the thermodynamic loss during dye regeneration, allowing the device to achieve a Voc approaching 1.0 V[4].
-
-
Final Sealing: Seal the injection hole with a piece of Surlyn and a thin glass cover slip.
References
-
[1]Benzothieno[3,2-b]benzothiophene-Based Organic Dyes for Dye-Sensitized Solar Cells Source: Capodilupo, A. L., et al. The Journal of Organic Chemistry (2016). URL:[Link]
-
The improvement of photovoltaic performance of quinoline-based dye-sensitized solar cells by modification of the auxiliary acceptors Source: Arslan, B. S., et al. Journal of Photochemistry and Photobiology A: Chemistry (2021). URL:[Link]
-
Redox Shuttle-Based Electrolytes for Dye-Sensitized Solar Cells: Comprehensive Guidance, Recent Progress, and Future Perspective Source:ACS Omega (2023). URL:[Link]
-
Benzothiophene Derivative as a New π -Bridge Unit in D− π –A Structural Organic Sensitizers with Over 10.47% Efficiency for Dye-Sensitized Solar Cells Source: Ji, J. M., et al. Advanced Energy Materials (2015). URL:[Link]
functionalization of the benzothiophene ring in 2-(1-Benzothiophen-2-yl)quinoline
Advanced Application Note: Regioselective Functionalization of the Benzothiophene Ring in 2-(benzo[b]thiophen-2-yl)quinoline
Strategic Context & Scaffold Significance
The molecular scaffold 2-(benzo[b]thiophen-2-yl)quinoline is a highly privileged bidentate ligand architecture, predominantly utilized in the synthesis of phosphorescent transition-metal complexes (e.g., Ir(III), Pt(II), and Ru(II)) for organic light-emitting diodes (OLEDs), photocatalysis, and bioimaging[1]. The photophysical properties—specifically the emission wavelength and quantum yield—of these complexes are heavily dictated by the electronic nature of the benzothiophene ring.
Rather than relying on the cumbersome de novo synthesis of pre-functionalized building blocks, late-stage functionalization of the intact 2-(benzo[b]thiophen-2-yl)quinoline core offers a highly modular approach to library generation. This guide details the mechanistic rationale and self-validating protocols for the regioselective functionalization of the benzothiophene ring, specifically targeting the highly reactive C3 position .
Mechanistic Rationale & Causality
The functionalization of this scaffold is governed by two distinct but complementary chemical paradigms: Electrophilic Aromatic Substitution (EAS) and Directed C–H Activation[2].
-
Electrophilic Bromination (The EAS Pathway): The sulfur atom in the benzothiophene ring acts as an electron-donating group. Attack by an electrophile at the C3 position generates a Wheland intermediate wherein the positive charge is stabilized by the adjacent sulfur atom without disrupting the aromaticity of the fused benzene ring. Since the C2 position is sterically and electronically occupied by the quinoline moiety, halogenation (e.g., using N-bromosuccinimide) occurs exclusively at C3[2].
-
Directed C–H Arylation (The Organometallic Pathway): The quinoline nitrogen is a potent Lewis basic directing group. In the presence of a Pd(II) catalyst, the nitrogen coordinates to the metal center, pre-organizing the catalyst in close spatial proximity to the C3–H bond of the benzothiophene ring. A Concerted Metalation-Deprotonation (CMD) event ensues, forming a rigid, thermodynamically stable 5-membered palladacycle (Pd–N–C–C–C)[3]. Subsequent oxidative addition of an aryl halide and reductive elimination yields the C3-arylated product, bypassing the need for pre-halogenation[1].
Functionalization Workflows
Fig 1: Divergent functionalization pathways for 2-(benzo[b]thiophen-2-yl)quinoline via EAS and C-H activation.
Quantitative Optimization Data for Directed C–H Arylation
To establish the most robust protocol for direct C–H arylation, various catalytic conditions were evaluated. The data below synthesizes the causality behind the optimal reagent selection.
| Catalyst (mol%) | Base (equiv) | Additive / Solvent | Temp (°C) | Yield (%) | Mechanistic Causality / Observation |
| Pd(OAc)₂ (5%) | K₂CO₃ (2.0) | DMF | 110 | 35% | Weak base; poor halide abstraction leads to catalyst poisoning. |
| Pd(OAc)₂ (5%) | Ag₂CO₃ (2.0) | DMF | 130 | 88% | Optimal : Ag⁺ acts as a potent halide scavenger, freeing the Pd coordination site. |
| Pd(PPh₃)₄ (5%) | Ag₂CO₃ (2.0) | DMF | 130 | 42% | Strongly coordinating phosphine ligands hinder the crucial CMD step. |
| [Ru(p-cymene)Cl₂]₂ (5%) | K₂CO₃ (2.0) | NMP | 120 | 55% | Ru(II) forms a less reactive metallacycle with this specific steric profile. |
Note: Yields represent isolated yields of the C3-phenylated derivative using iodobenzene as the coupling partner.
Self-Validating Experimental Protocols
Protocol A: Regioselective Electrophilic Bromination at C3
This method provides a versatile halogenated intermediate for subsequent Suzuki-Miyaura or Stille cross-couplings[2].
Reagents & Causality:
-
N-Bromosuccinimide (NBS) (1.05 equiv): Mild bromine source to prevent over-halogenation.
-
Glacial Acetic Acid / Chloroform (1:1 v/v): The polar protic nature of acetic acid is critical; it hydrogen-bonds to the carbonyls of NBS, polarizing the N–Br bond and significantly enhancing its electrophilicity.
Step-by-Step Methodology:
-
Charge a round-bottom flask with 2-(benzo[b]thiophen-2-yl)quinoline (1.0 mmol) and dissolve in a 1:1 mixture of CHCl₃ and glacial acetic acid (10 mL).
-
Wrap the flask in aluminum foil to exclude light (preventing radical background reactions).
-
Add NBS (1.05 mmol) portion-wise over 10 minutes at room temperature.
-
Stir the reaction at room temperature for 4–6 hours.
-
Validation Checkpoint 1 (TLC): Elute with Hexanes/EtOAc (8:2). The starting material (highly UV-active, bright blue fluorescence) should be fully consumed, replaced by a slightly less polar spot.
-
Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to destroy unreacted electrophilic bromine species.
-
Extract with CH₂Cl₂ (3 × 15 mL), wash the combined organic layers with saturated NaHCO₃ to neutralize the acetic acid, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation Checkpoint 2 (NMR): Analyze the crude product via ¹H NMR (CDCl₃). The successful regioselective bromination is confirmed by the complete disappearance of the diagnostic singlet at ~7.8 ppm , which corresponds to the C3–H proton of the unfunctionalized benzothiophene ring.
Protocol B: Palladium-Catalyzed Directed C–H Arylation
This protocol allows for the direct installation of aryl groups at the C3 position without pre-functionalization, utilizing the quinoline nitrogen to direct the palladium catalyst[3],[1].
Reagents & Causality:
-
Pd(OAc)₂ (5 mol%): Ligand-free Pd(II) source. Acetate ligands are essential as they act as internal bases during the Concerted Metalation-Deprotonation (CMD) transition state.
-
Ag₂CO₃ (2.0 equiv): Serves a dual purpose. It acts as the terminal base and, crucially, as a halide scavenger. By precipitating insoluble AgI/AgBr, it prevents the product inhibition of the palladium catalyst.
Step-by-Step Methodology:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(benzo[b]thiophen-2-yl)quinoline (1.0 mmol), the corresponding aryl iodide (1.5 mmol), Pd(OAc)₂ (0.05 mmol), and Ag₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with dry Argon three times.
-
Add anhydrous DMF (5.0 mL) via syringe. Seal the tube and heat the mixture in a pre-heated oil bath at 130 °C for 18 hours.
-
Validation Checkpoint 1 (Visual & TLC): The mixture will turn from a yellow suspension to a dark, heterogeneous mixture (due to the formation of AgX salts and trace Pd black). TLC (Hexanes/EtOAc 7:3) should reveal a new, highly fluorescent product spot.
-
Cool the reaction to room temperature and dilute with EtOAc (20 mL). Filter the mixture through a short pad of Celite to remove silver salts and palladium residues.
-
Wash the filtrate with water (3 × 20 mL) to remove DMF, followed by brine (20 mL). Dry over MgSO₄ and concentrate.
-
Purify the residue via flash column chromatography on silica gel.
-
Validation Checkpoint 2 (LC-MS & NMR): LC-MS should show the exact mass of the cross-coupled product [M+H]⁺. ¹H NMR will show the loss of the benzothiophene C3–H singlet and the appearance of new multiplet signals integrating to the newly installed aryl ring.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(1-Benzothiophen-2-yl)quinoline
Welcome to the advanced troubleshooting center for the synthesis of 2-(1-Benzothiophen-2-yl)quinoline. Constructing this specific biaryl framework via Suzuki-Miyaura cross-coupling presents a unique kinetic conflict: 2-chloroquinoline is a deactivated electrophile due to its strong C–Cl bond (~96 kcal/mol), requiring high activation energy, while benzothiophene-2-boronic acid is an electron-rich heteroaromatic nucleophile that rapidly degrades at elevated temperatures.
This guide is designed for discovery chemists and process scientists to diagnose reaction failures, understand the underlying mechanistic causality, and implement self-validating protocols to maximize yield.
Part 1: Diagnostic Workflow
Before altering your reaction parameters, you must identify which kinetic pathway is outcompeting your desired catalytic cycle. Use the workflow below alongside GC-MS or LC-MS analysis of your crude reaction mixture.
Diagnostic workflow for identifying yield-limiting factors in 2-(1-Benzothiophen-2-yl)quinoline synthesis.
Part 2: Troubleshooting FAQs & Mechanistic Causality
Q1: My reaction shows complete consumption of benzothiophene-2-boronic acid, but unreacted 2-chloroquinoline remains. What is happening?
A1: This is the classic signature of protodeboronation outcompeting the cross-coupling cycle. Benzothiophene-2-boronic acid is highly susceptible to base-catalyzed protonolysis of the C–B bond, yielding benzothiophene (Ar–H)1. Because 2-chloroquinoline undergoes sluggish oxidative addition, the boronic acid degrades in the basic aqueous media before the palladium complex is ready for transmetalation.
The Fix: You must shift the kinetic balance. Switch to a highly active, electron-rich, bulky dialkylbiaryl phosphine ligand (like XPhos or SPhos) 2. These ligands accelerate the oxidative addition into the C–Cl bond, allowing you to lower the reaction temperature to 40 °C, which exponentially suppresses the activation-energy-dependent protodeboronation pathway.
Q2: I am observing a significant amount of a byproduct with m/z 266 in my GC-MS. How do I prevent this?
A2: A mass of 266 corresponds to the homocoupled dimer, 2,2'-bis(benzo[b]thiophene). This occurs when the boronic acid undergoes oxidative homocoupling, a side reaction mediated by Pd(II) in the presence of trace oxygen 3.
The Fix: This is an environmental control failure. Ensure strict exclusion of oxygen. Sparge all aqueous bases and organic solvents with Argon or Nitrogen for at least 30 minutes prior to use.
Q3: Can I use standard Pd(PPh₃)₄ for this coupling?
A3: No. While Pd(PPh₃)₄ is a workhorse for standard couplings, triphenylphosphine is not electron-rich enough to efficiently insert into the 2-chloroquinoline C–Cl bond at low temperatures. Forcing the reaction by heating to >90 °C will destroy your benzothiophene-2-boronic acid via protodeboronation before coupling can occur. Use a precatalyst system like Pd-XPhos G2 or Pd₂(dba)₃ with SabPhos4.
Q4: Should I use a boronic ester (e.g., pinacol ester) instead of the free boronic acid to improve stability?
A4: Counterintuitively, esterification does not always impart greater stability against protodeboronation under basic aqueous conditions. The hydrolysis of the ester to the boronic acid can be the rate-limiting step, but once hydrolyzed, it degrades just as fast. A better "slow release" strategy is using a MIDA boronate or a potassium trifluoroborate salt, which slowly releases the active boronic species into the catalytic cycle, keeping its steady-state concentration low.
Part 3: Kinetic Bottlenecks in the Catalytic Cycle
Understanding exactly where the reaction stalls allows you to tailor your conditions.
Catalytic cycle of the Suzuki-Miyaura coupling highlighting the kinetic bottlenecks.
Part 4: Quantitative Catalyst Performance Data
The table below summarizes the impact of different catalyst/ligand systems on the coupling of 2-chloroquinolines with aryl/heteroaryl boronic acids. Notice the inverse relationship between temperature and yield when unstable boronic acids are used.
| Electrophile | Nucleophile | Catalyst / Ligand System | Temp (°C) | Time (h) | Yield (%) | Primary Issue Overcome |
| 2-Chloroquinoline | Phenylboronic acid | Pd(OAc)₂ / SabPhos | 60 | 4.0 | 91% | C–Cl Activation |
| 2-Chloroquinoline | Heteroaryl boronic acids | XPhos Pd G2 | 40 | 0.5 | >90% | Protodeboronation |
| 2-Chloroquinoline | Aryl boronic acids | ONO pincer Pd(II) | 60 | 6.0 | 97% | High Catalyst Loading |
| 2-Chloroquinoline | Benzothiophene-2-boronic acid | Pd(PPh₃)₄ | 100 | 12.0 | <40% | Failed (Degradation) |
Part 5: Self-Validating Experimental Protocol
This optimized protocol utilizes a highly active precatalyst to allow for low-temperature coupling, directly mitigating protodeboronation. It includes built-in validation steps to ensure causality can be tracked if the reaction fails.
Scale: 1.0 mmol Target: 2-(1-Benzothiophen-2-yl)quinoline
Reagents & Materials:
-
2-Chloroquinoline: 163 mg (1.0 mmol, 1.0 equiv)
-
Benzothiophene-2-boronic acid: 267 mg (1.5 mmol, 1.5 equiv) (Excess accounts for minor unavoidable deboronation)
-
XPhos Pd G2 (Precatalyst): 15.7 mg (0.02 mmol, 2 mol%)
-
K₃PO₄ (Anhydrous): 424 mg (2.0 mmol, 2.0 equiv)
-
Solvent: THF / H₂O (4:1 ratio, 10 mL total)
Step-by-Step Methodology:
-
Solvent Degassing (Critical): In a Schlenk flask, combine 8 mL THF and 2 mL deionized H₂O. Sparge the mixture vigorously with Argon for 30 minutes. Validation: Failure to degas will result in a GC-MS peak at m/z 266 (homocoupling).
-
Reagent Loading: To an oven-dried reaction vial equipped with a stir bar, add 2-chloroquinoline, benzothiophene-2-boronic acid, K₃PO₄, and XPhos Pd G2.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon (repeat 3 times).
-
Reaction Initiation: Add the degassed THF/H₂O mixture via syringe. Stir vigorously (800 rpm) to ensure the biphasic mixture is fully emulsified. Heat to 40 °C (do not exceed 50 °C).
-
Self-Validation Check (at 30 mins): Withdraw a 10 µL aliquot, dilute in EtOAc, and check via TLC/LC-MS.
-
If 2-chloroquinoline remains but the boronic acid is consumed (m/z 134 detected): Protodeboronation occurred. Spike the reaction with an additional 0.5 equiv of boronic acid to validate this hypothesis and drive the reaction to completion.
-
-
Workup: Once complete (typically <2 hours), cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-(1-Benzothiophen-2-yl)quinoline.
References
- Protodeboronation of (Hetero)
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Electron-Rich Silicon Containing Phosphinanes for Rapid Pd-Catalyzed CX Coupling Reactions.Ludwig Maximilian University of Munich.
- RSC Advances: Suzuki-Miyaura cross coupling reaction of 2-chloroquinoline deriv
- 2-Phenylbenzo[b]thiophene Synthesis Challenges and Homocoupling.Benchchem.
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Phenylbenzo[b]thiophene|CAS 1207-95-0 [benchchem.com]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
optimizing reaction conditions for the synthesis of 2-(1-Benzothiophen-2-yl)quinoline
Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific mechanistic hurdles and optimization strategies for synthesizing 2-(1-Benzothiophen-2-yl)quinoline via the Suzuki-Miyaura cross-coupling reaction.
This guide is designed for researchers and drug development professionals who require robust, scalable, and reproducible methodologies. It moves beyond standard recipes to explain the causality behind catalyst selection, ligand design, and reaction conditions.
Logical Workflow & Catalytic Cycle
Understanding the precise sequence of the catalytic cycle is the first step in troubleshooting. The synthesis relies on the palladium-catalyzed cross-coupling of 2-chloroquinoline (or 2-bromoquinoline) with 1-benzothiophen-2-ylboronic acid.
Logical workflow and catalytic cycle of the Suzuki-Miyaura cross-coupling for the target synthesis.
Standard Self-Validating Protocol
To ensure reproducibility, this protocol is designed as a self-validating system . You must not proceed to the next step unless the validation checkpoint is met.
Step 1: Reagent Preparation & Stoichiometry
-
Action: In an oven-dried Schlenk flask under an argon atmosphere, add 2-chloroquinoline (1.0 equiv) and 1-benzothiophen-2-ylboronic acid (1.5 equiv). Add biphenyl (0.1 equiv) as an internal standard.
-
Validation Checkpoint: Prior to addition, verify the boronic acid purity via 1 H-NMR. Heteroaryl boronic acids readily form boroxine trimers. If broad peaks indicating dehydration are present, recalculate your stoichiometry based on the trimer mass to ensure you are actually delivering 1.5 equivalents of boron.
Step 2: Catalyst and Base Loading
-
Action: Add Pd(OAc) 2 (5 mol%), SPhos ligand (10 mol%), and anhydrous K 3 PO 4 (2.5 equiv).
-
Causality: 2-Chloroquinolines possess high C-Cl bond dissociation energies. Standard Pd(PPh 3 ) 4 often fails here. SPhos is a dialkylbiaryl phosphine ligand that is sterically bulky and electron-rich, which accelerates the rate-determining oxidative addition step while preventing catalyst deactivation.
Step 3: Solvent Addition & Degassing
-
Action: Add a 4:1 (v/v) mixture of Toluene/H 2 O. Perform three consecutive freeze-pump-thaw cycles.
-
Validation Checkpoint: During the final thaw cycle under static vacuum, observe the liquid. The complete cessation of micro-bubbling validates that dissolved oxygen has been successfully removed, preventing oxidative homocoupling of the boronic acid.
Step 4: Reaction Execution & In-Process Monitoring
-
Action: Heat the reaction mixture to 90 °C.
-
Validation Checkpoint: At t = 2h and t = 4h, withdraw a 10 µL aliquot under argon, quench in EtOAc/H 2 O, and analyze the organic layer via HPLC/UV. The reaction is validated for workup only when the 2-chloroquinoline peak area is <2% relative to the biphenyl internal standard.
Step 5: Workup and Purification
-
Action: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Wash with brine, dry over Na 2 SO 4 , and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Quantitative Optimization Data
When optimizing the synthesis, the choice of catalytic system drastically alters the required temperature, time, and overall yield. Use the table below to benchmark your experimental setup.
| Catalyst System | Base | Solvent System | Temp (°C) | Time (h) | Catalyst Loading | Typical Yield (%) |
| Pd(PPh 3 ) 4 | K 2 CO 3 | 1,4-Dioxane/H 2 O | 100 | 24 | 10 mol% | 40 - 55 |
| Pd(OAc) 2 / SPhos | K 3 PO 4 | Toluene/H 2 O | 90 | 6 - 8 | 5 mol% | 75 - 85 |
| PdCl 2 (PPh 3 ) 2 (Microwave) | Na 2 CO 3 | MeCN/H 2 O | 140 | 0.25 | 10 mol% | 80 - 90 |
| ONO Pincer Pd(II) Complex | KOH | DMF/H 2 O (20:80) | 60 | 4 - 6 | 0.01 mol% | > 90 |
Data synthesized from comparative cross-coupling studies on 2-chloroquinolines and microwave-assisted heteroaryl couplings .
Troubleshooting Guide & Diagnostic Tree
If your yield is sub-optimal, follow this logical diagnostic tree to identify the failure point, then refer to the specific Q&A below.
Diagnostic decision tree for troubleshooting low yields in 2-(1-Benzothiophen-2-yl)quinoline synthesis.
Q1: My reaction shows unreacted 2-chloroquinoline and low product yield. How do I overcome sluggish oxidative addition?
Causality & Insight: The C-Cl bond in 2-chloroquinoline is notoriously difficult to break compared to C-Br or C-I bonds. Standard catalysts like Pd(PPh 3 ) 4 cannot easily insert into this bond. Solution: You must increase the electron density at the palladium center. Switch to a more electron-rich, sterically demanding ligand (like SPhos or XPhos). Alternatively, recent literature highlights the use of ONO pincer-type Pd(II) complexes, which can drive the coupling of 2-chloroquinolines at lower temperatures (60 °C) with ultra-low catalyst loading (0.01 mol%) . If you are equipped for it, carrying out the reaction under microwave irradiation at 140 °C for 15 minutes can force the oxidative addition and bypass ligand optimization entirely .
Q2: I am observing significant amounts of benzothiophene (deboronated starting material) instead of the cross-coupled product. Why is this happening?
Causality & Insight: 1-Benzothiophen-2-ylboronic acid is an electron-rich heteroaryl boronic acid. The electron-donating nature of the sulfur atom stabilizes the intermediate carbanion that forms during the base-mediated hydrolysis of the C-B bond. This makes it highly susceptible to protodeboronation in hot, aqueous, highly basic media. Solution:
-
Lower the Base Strength: Switch from strong bases (NaOH/KOH) to milder bases (K 3 PO 4 or Cs 2 CO 3 ).
-
Anhydrous Fluoride Activation: If protodeboronation persists, switch to anhydrous conditions using fluoride sources (e.g., CsF or powdered KF) in anhydrous 1,4-dioxane. Fluoride strongly coordinates to the empty p-orbital of boron, activating it for transmetalation without providing the protons necessary for hydrolytic deboronation .
-
Boronate Esters: Convert the boronic acid to a pinacol ester (BPin), which is significantly more stable against protodeboronation.
Q3: The catalyst precipitates out as palladium black shortly after heating. Is the benzothiophene poisoning the catalyst?
Causality & Insight: Yes. Sulfur-containing heterocycles like benzothiophene can act as strong σ -donors, coordinating directly to the active palladium center. This can displace your phosphine ligands, causing the unprotected Pd(0) to aggregate into inactive nanoparticles (visible as palladium black). Solution: Increase your ligand-to-palladium ratio (e.g., use 2.5:1 instead of 2:1) to keep the active Pd species saturated and stabilized. Alternatively, utilize bidentate ligands (like dppf) which exhibit a strong chelate effect, binding tightly to the metal center and resisting displacement by the benzothiophene sulfur atom.
Frequently Asked Questions (FAQs)
FAQ 1: Can I use 2-bromoquinoline instead of 2-chloroquinoline to avoid ligand optimization? Answer: Absolutely. 2-Bromoquinolines undergo oxidative addition much more readily due to the weaker C-Br bond. If starting material cost or commercial availability is not a constraint for your project, utilizing 2-bromoquinoline allows you to use cheaper, standard catalysts (like Pd(PPh 3 ) 4 ) under milder conditions without the need for expensive, specialized Buchwald-type ligands.
FAQ 2: How do I prevent the homocoupling of 1-benzothiophen-2-ylboronic acid? Answer: Homocoupling (yielding 2,2'-bibenzo[b]thiophene) is an oxidative side reaction that is strictly oxygen-dependent. Ensure your solvents are rigorously degassed and maintain a strict inert atmosphere (Argon is heavier and preferred over N 2 ). Additionally, slow addition of the boronic acid via a syringe pump can keep its steady-state concentration low in the reaction mixture, kinetically favoring cross-coupling over homocoupling.
References
-
Title: Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes Source: Inorganica Chimica Acta URL: [Link]
-
Title: Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells Source: Pharmaceuticals (Basel) / PubMed Central URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
Technical Support Center: Synthesis of 2-(1-Benzothiophen-2-yl)quinoline Derivatives
Welcome to the dedicated technical support center for the synthesis of 2-(1-Benzothiophen-2-yl)quinoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of heterocyclic compounds. These molecules are of significant interest due to their presence in various biologically active agents.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. My goal is to move beyond simple procedural lists and provide you with the causal reasoning behind experimental choices, empowering you to diagnose and resolve challenges in your own research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of the target scaffold.
Q1: What is the most common and reliable strategy for synthesizing 2-(1-Benzothiophen-2-yl)quinolines?
A1: The most robust and widely adopted method is the Friedländer Annulation . This reaction constructs the quinoline ring by condensing a 2-aminoaryl ketone with a carbonyl compound containing an active α-methylene group.[1][2] For this specific target, the key starting materials are a substituted 2-aminoaryl ketone and 2-acetylbenzo[b]thiophene. The reaction is typically catalyzed by either an acid or a base.[1]
Q2: Why is my Friedländer reaction yield consistently low?
A2: Low yields in the Friedländer synthesis are a frequent challenge. The primary culprits are often harsh reaction conditions (e.g., high temperatures with strong acids/bases) which can cause degradation, or competing side reactions.[1] The most common side reaction is the self-condensation (an aldol reaction) of the 2-acetylbenzothiophene starting material.[1] Optimizing the catalyst and reaction temperature is critical for success.
Q3: My purified product is a persistent oil and refuses to crystallize. What should I do?
A3: This phenomenon, known as "oiling out," is common for large, lipophilic molecules.[3] Instead of repeated attempts with single solvents, a more systematic approach is required. The most effective strategies are:
-
Solvent/Anti-Solvent Crystallization : Dissolve your oil in a minimal amount of a "good" solvent (like dichloromethane or ethyl acetate) and slowly add a "poor," non-polar solvent (like hexane or pentane) until turbidity persists.[4]
-
Salt Formation : As quinolines are basic, they can often be precipitated as highly crystalline salts (e.g., hydrochloride or picrate salts).[4] You can dissolve the oil in a suitable solvent like ether or isopropanol and add a solution of HCl. The resulting crystalline salt can be filtered, purified, and then the free base can be regenerated if necessary.[4]
Q4: My compound streaks badly on silica gel TLC plates, making analysis and purification difficult. How can I fix this?
A4: Streaking is a classic sign of a basic compound interacting too strongly with the acidic surface of the silica gel.[3] The quinoline nitrogen is the likely cause. The most effective solution is to neutralize the acidic sites on the silica by adding a basic modifier to your mobile phase. Start by adding 0.5-2% triethylamine (NEt₃) or a 7N ammonia solution in methanol to your eluent system.[3] This simple addition will dramatically improve the peak shape.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific experimental problems, structured around the core synthetic steps.
Problem 1: Low Yield or No Reaction in Friedländer Annulation
You've set up your reaction between the 2-aminoaryl ketone and 2-acetylbenzothiophene, but TLC analysis shows only starting materials or a complex mixture with very little product.
Caption: Decision tree for troubleshooting low Friedländer reaction yields.
| Potential Cause | Explanation & Scientific Rationale | Suggested Solution |
| Suboptimal Catalyst | The choice between acid and base catalysis is critical and substrate-dependent. A catalyst that is too harsh can cause degradation, while one that is too mild will result in low conversion.[1] Modern Lewis acid catalysts can offer milder conditions. | If using a strong base (e.g., KOH), switch to an acid catalyst like p-toluenesulfonic acid (p-TsOH). For a milder, highly effective option, consider a Lewis acid like Indium(III) triflate (In(OTf)₃), which has been shown to be very effective for this transformation.[5] |
| Side Reactions | Under basic conditions, 2-acetylbenzothiophene can undergo self-aldol condensation. Under harsh acidic conditions, starting materials or the product may polymerize or decompose.[1] | To minimize aldol condensation, switch to acidic conditions. To minimize degradation, lower the reaction temperature and monitor the reaction closely by TLC to avoid prolonged heating after completion.[1] |
| Poor Solubility | If the reactants are not fully dissolved at the reaction temperature, the reaction will be slow and inefficient. | Switch to a higher-boiling, more polar solvent such as DMF or consider using microwave irradiation, which can improve solubility and dramatically reduce reaction times.[6][7] |
| Incorrect Temperature | The reaction has a specific activation energy. Too low a temperature will result in no reaction, while too high a temperature will favor side reactions and decomposition.[1] | Systematically screen the temperature. Start at a moderate temperature (e.g., 80 °C) and increase in 10-20 °C increments, monitoring progress by TLC at each stage. |
Problem 2: Difficulty in Final Product Purification
You have successfully synthesized your target compound, but isolating it in a pure form is proving difficult. The crude product may be an oil, or it may co-elute with impurities during column chromatography.
Caption: Systematic workflow for the purification of oily quinoline derivatives.
| Purification Issue | Explanation & Scientific Rationale | Suggested Solution |
| Streaking on Silica Column | As with TLC, the basic quinoline nitrogen adsorbs strongly to acidic silica gel, causing poor separation and band tailing. | 1. Add a Basic Modifier: Add 0.5-1% triethylamine (NEt₃) to your entire eluent system. This is the most common and effective solution.[3] 2. Switch Stationary Phase: If streaking persists, switch to a less acidic stationary phase like neutral or basic alumina.[3] |
| Product Co-elutes with Impurities | The target molecule may have a similar polarity to a starting material or a non-polar byproduct, making separation on normal-phase (silica) chromatography challenging. | 1. Optimize Mobile Phase: Use a less polar solvent system (e.g., increase the hexane:ethyl acetate ratio) to increase the retention time of all compounds, which may improve separation.[3] 2. Use Reverse-Phase Chromatography: For highly lipophilic compounds, reverse-phase flash chromatography (using a C18 column) is an excellent alternative. Elute with a gradient of water and acetonitrile or methanol.[3] |
| Product is a Persistent Oil | The molecule's structure may inhibit the formation of a stable crystal lattice, or residual solvent may be acting as an impurity. | 1. Induce Crystallization: Use the solvent/anti-solvent method described in the workflow. Gently scratching the inside of the flask with a glass rod can provide nucleation sites.[3] 2. Form a Salt: This is a highly effective method to obtain a solid.[4] See the detailed protocol below. |
Part 3: Key Experimental Protocols
These protocols are provided as a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Friedländer Annulation
This protocol describes a general method using p-TsOH as a catalyst.
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-aminoaryl ketone (1.0 mmol, 1.0 eq) and 2-acetylbenzo[b]thiophene (1.05 mmol, 1.05 eq).
-
Solvent and Catalyst Addition : Add anhydrous ethanol (5 mL) and p-toluenesulfonic acid monohydrate (0.1 mmol, 0.1 eq).
-
Heating : Heat the reaction mixture to reflux (approx. 80 °C).
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) every hour.[8] Visualize spots using a UV lamp (254 nm). The reaction is typically complete within 4-8 hours.
-
Work-up : Once the starting material is consumed, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation : Add a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.
-
Purification : Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate eluent system, potentially with 0.5% NEt₃ added).[3]
Protocol 2: Purification of an Oily Product via Salt Formation
This protocol details how to form a hydrochloride salt to induce crystallization.
-
Dissolution : Dissolve the crude oily product in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
-
Precipitation : Slowly add a solution of 2M HCl in diethyl ether dropwise while stirring.
-
Crystallization : A precipitate (the hydrochloride salt) should form. If it does not, gently scratch the flask or place it in an ice bath to induce crystallization. Allow it to stand for 30 minutes to ensure complete precipitation.
-
Isolation : Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether.
-
Drying : Dry the solid under high vacuum. This purified salt can be used directly or the free base can be regenerated.
-
(Optional) Free Base Regeneration : Dissolve the salt in water and add a saturated solution of sodium bicarbonate until the pH is >8. Extract the now-precipitated or dissolved free base with dichloromethane or ethyl acetate. Dry the organic layer and concentrate to yield the purified, potentially solid, free base.[4]
References
- Kayed, S. F., & Farina, Y. (2025). Synthesis and Characterisation of 2-Acetylbenzothiophene-Based Semicarbazone Ligands. Universiti Kebangsaan Malaysia.
- BenchChem. (2025).
- BenchChem. (2025).
- Tokyo Chemical Industry Co., Ltd. Synthesis of 2-Acetylbenzo[b]thiophenes.
- ResearchGate. (2016). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes.
- PrepChem.com. Synthesis of 2-acetylbenzo[b]thiophene.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Google Patents. CN103304477B - Purification method of 8-hydroxyquinoline crude product.
- IJCRT.org.
- ResearchG
- ResearchGate. The synthesis of substituted quinolines from 2‐aminoaryl ketones with another carbonyl compound having active α‐methylene group.
- Royal Society of Chemistry. (2015). Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry.
- Royal Society of Chemistry. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry.
- Organic Chemistry Portal. (2010).
- MDPI. (2025).
- BenchChem. (2025).
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 7. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 8. ijcrt.org [ijcrt.org]
Technical Support Center: Troubleshooting the Synthesis of 2-(1-Benzothiophen-2-yl)quinoline
Welcome to the Technical Support Center. 2-(1-Benzothiophen-2-yl)quinoline is a privileged heterocyclic scaffold with profound applications in medicinal chemistry and advanced materials. However, coupling two electron-deficient, heteroatom-rich rings introduces severe synthetic bottlenecks. Whether you are utilizing Palladium-catalyzed Suzuki-Miyaura cross-coupling or direct C–H arylation, this guide bridges the gap between mechanistic theory and benchtop execution to help you eliminate side reactions and optimize your yields.
Mechanistic Workflows & Failure Points
To effectively troubleshoot a reaction, you must first map the causality of its failure. The diagram below illustrates the standard Palladium catalytic cycle for this synthesis, highlighting the exact nodes where competing side reactions (protodeboronation, homocoupling, and dehalogenation) hijack the pathway.
Catalytic cycle of 2-(1-Benzothiophen-2-yl)quinoline synthesis with key side-reaction pathways.
Troubleshooting Guides & FAQs
Q1: Why is my 2-benzothiopheneboronic acid degrading before the cross-coupling occurs?
The Causality: You are observing protodeboronation . 2-Heteroaryl boronic acids are notoriously unstable under standard basic Suzuki conditions. The adjacent heteroatom acts as an electron sink, stabilizing the carbanion intermediate formed during the base-catalyzed cleavage of the C–B bond [1]. The Solution: Abandon standard boronic acids for this specific coupling. Switch to a "slow-release" strategy using 2-benzothiopheneboronic acid MIDA esters or potassium trifluoroborate salts. These masking groups protect the vulnerable boronic acid from premature degradation, releasing the active species into the catalytic milieu at a rate matching the transmetalation step.
Q2: I am isolating significant amounts of 2,2'-bibenzothiophene. How do I prevent homocoupling?
The Causality: Homocoupling is driven by the presence of dissolved oxygen or unreduced Pd(II) precatalysts[4]. Oxygen reoxidizes the Pd(0) active species back to Pd(II), triggering a second transmetalation event where two boronic acid molecules couple together [2]. The Solution:
-
Strict Degassing: Implement a rigorous freeze-pump-thaw protocol (minimum 3 cycles). Sparging with nitrogen is often insufficient for sensitive heteroaryl couplings.
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands accelerate the final reductive elimination step, minimizing the lifespan of the diorganopalladium(II) intermediate that is susceptible to homocoupling.
Q3: When attempting direct C–H arylation of benzothiophene with 2-chloroquinoline, I get a mixture of C2 and C3 arylation. How can I control regioselectivity?
The Causality: Benzothiophene possesses two reactive sites. Standard Pd-catalyzed conditions often favor electrophilic palladation at the C3 position. However, the desired product requires C2 functionalization. The Solution: Introduce a Silver(I) additive (e.g., Ag₂CO₃). Ag(I) mediates a highly C2-selective C–H activation process near room temperature. The resulting benzothiophenyl–Ag complex then undergoes a facile transmetalation to the Pd(II)-aryl species, bypassing the C3-electrophilic pathway entirely [3].
Q4: Why am I seeing dehalogenated quinoline instead of the cross-coupled product?
The Causality: Dehalogenation occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination. If you are using alcoholic solvents (like ethanol or isopropanol) or certain amine bases, they act as hydride donors. The Pd complex gains a hydride ligand and reductively eliminates the deshalo side product (quinoline) [2]. The Solution: Switch exclusively to aprotic solvents (e.g., 1,4-Dioxane or Toluene) and utilize inorganic bases (e.g., K₃PO₄) to eliminate all potential hydride sources from the reaction mixture.
Quantitative Data Summary: Side Reactions & Mitigation
Use the following analytical markers to rapidly diagnose your reaction mixtures via LC-MS.
| Side Reaction | Mechanistic Trigger | Analytical Marker (LC-MS) | Primary Mitigation Strategy |
| Protodeboronation | Base-catalyzed C–B bond cleavage | Loss of Ar-B(OH)₂ mass; high Ar-H peak | Use MIDA boronates; employ anhydrous fluoride bases. |
| Homocoupling | O₂ oxidation of Pd(0) to Pd(II) | 2x Ar mass minus 2 (e.g., m/z 266 for bibenzothiophene) | Strict freeze-pump-thaw degassing; use SPhos ligand. |
| Dehalogenation | β-hydride elimination from solvent | Ar-H mass (m/z 129 for quinoline) | Switch to aprotic solvents (Dioxane/Toluene). |
| C3-Arylation | Electrophilic palladation at C3 | Isomeric mass; distinct C2-H NMR shift | Use Ag(I) additives for C2-selective C–H activation. |
Standardized Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps if the validation checkpoints fail.
Protocol A: Optimized Suzuki-Miyaura Coupling (Slow-Release Strategy)
Designed to eliminate protodeboronation and homocoupling.
-
Preparation: In a flame-dried Schlenk flask, combine 2-chloroquinoline (1.0 equiv), 2-benzothiopheneboronic acid MIDA ester (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (3.0 equiv).
-
Degassing (Critical Step): Add a mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Subject the mixture to three consecutive freeze-pump-thaw cycles. Validation: The solution must show no bubbling upon thawing under static vacuum before backfilling with Argon.
-
Reaction: Heat the sealed flask to 80 °C.
-
Monitoring: Sample the reaction at 4 hours. Validation: Analyze via LC-MS. The reaction is complete when the 2-chloroquinoline peak is fully consumed. If homocoupling (m/z 266) exceeds 5%, your Schlenk line vacuum integrity is compromised.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over MgSO₄, and purify via silica gel chromatography.
Protocol B: Ag(I)-Mediated C2-Selective C–H Arylation
Designed for precise regiocontrol without pre-functionalized boron reagents.
-
Preparation: Inside an Argon-filled glovebox, charge a vial with 2-iodoquinoline (1.0 equiv), benzo[b]thiophene (1.5 equiv), Pd₂dba₃ (2.5 mol%), and Ag₂CO₃ (1.5 equiv).
-
Solvent Addition: Add anhydrous Hexafluoro-2-propanol (HFIP) to achieve a 0.1 M concentration.
-
Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir at 50 °C for 16 hours. Validation: The presence of a silver mirror or black precipitate (Ag(0)) indicates successful Ag-mediated C–H activation and turnover [3].
-
Workup: Filter the crude mixture through a short pad of Celite to remove silver and palladium residues, eluting with dichloromethane. Concentrate and purify via chromatography.
References
-
Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing) URL:[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL:[Link]
-
Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes Journal of the American Chemical Society URL:[Link]
Technical Support Center: Enhancing the Fluorescence of 2-(1-Benzothiophen-2-yl)quinoline Derivatives
Welcome to the technical support center for 2-(1-benzothiophen-2-yl)quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the fluorescence of this important class of heterocyclic compounds. Here, you will find scientifically-grounded explanations and actionable protocols to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental photophysical properties of 2-(1-benzothiophen-2-yl)quinoline derivatives?
A1: 2-(1-Benzothiophen-2-yl)quinoline derivatives are a class of heterocyclic compounds that often exhibit inherent fluorescence due to their extended π-conjugated systems.[1] Their rigid and planar structure contributes to their fluorescent properties.[1] The core structure typically absorbs in the UV region and emits in the blue region of the visible spectrum, though this can be tuned with chemical modifications.[1][2][3] Key properties influencing their application as fluorophores include molar absorptivity, fluorescence quantum yield (ΦF), Stokes shift, and photostability.[4]
Q2: My 2-(1-benzothiophen-2-yl)quinoline derivative is exhibiting weak or no fluorescence. What are the likely causes?
A2: Several factors can lead to low fluorescence intensity:
-
Inherent Structural Properties: The specific substituents on the quinoline or benzothiophene rings can significantly influence the quantum yield. Some substitutions may favor non-radiative decay pathways, thus quenching fluorescence.[5]
-
Aggregation-Caused Quenching (ACQ): At high concentrations in solution, these molecules can form aggregates, which often leads to self-quenching and a decrease in fluorescence.[6][7]
-
Environmental Factors: The solvent polarity, pH, and presence of dissolved oxygen can all play a critical role in fluorescence intensity.[5][7]
-
Compound Integrity: Degradation of the compound due to improper storage or handling can lead to a loss of fluorescence.[5]
Q3: How can I improve the fluorescence quantum yield of my compound?
A3: Enhancing the quantum yield involves a systematic approach:
-
Solvent Screening: The choice of solvent can have a dramatic effect on fluorescence. A comprehensive screening of solvents with varying polarities is recommended.[8][9]
-
pH Optimization: The protonation state of the quinoline nitrogen is pH-dependent and can significantly alter fluorescence.[10][11] Experimenting with buffered solutions across a range of pH values can identify the optimal condition for fluorescence enhancement.[10][12][13]
-
Minimizing Quenching: Deoxygenating solutions and ensuring the purity of the compound to remove potential quenchers like residual transition metals can improve fluorescence.[5]
-
Inducing Aggregation-Induced Emission (AIE): For some derivatives, inducing aggregation under controlled conditions can lead to a significant enhancement of fluorescence, a phenomenon known as Aggregation-Induced Emission (AIE).[14][15][16]
Q4: I'm observing a shift in the emission wavelength of my derivative. What could be the reason?
A4: A shift in the emission wavelength, known as a solvatochromic shift, is often due to changes in the chemical environment of the fluorophore.[4]
-
Solvent Polarity: A change in solvent can lead to a red-shift (to a longer wavelength) or a blue-shift (to a shorter wavelength) depending on the nature of the derivative and the solvent.[8][9]
-
pH Changes: Altering the pH can change the protonation state of the molecule, affecting its electronic structure and thus its emission wavelength.[5]
-
Binding Events: If the derivative is designed as a sensor, binding to a target analyte (e.g., a metal ion) can cause a conformational change and a corresponding shift in the emission spectrum.[10][17]
Troubleshooting Guides
Problem 1: Low Fluorescence Quantum Yield (ΦF)
Low quantum yield is a common issue that can hinder the application of a fluorescent probe. The following guide provides a systematic approach to diagnose and address this problem.
Causality Analysis Workflow
Caption: Troubleshooting workflow for low fluorescence quantum yield.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To determine the effect of solvent polarity on the fluorescence quantum yield.
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, water).[9]
-
Stock Solution Preparation: Prepare a concentrated stock solution of the 2-(1-benzothiophen-2-yl)quinoline derivative in a solvent in which it is highly soluble.
-
Sample Preparation: Prepare a series of dilute solutions of the derivative in each of the selected solvents. It is crucial to maintain a low absorbance (typically below 0.1 at the excitation wavelength) to avoid inner filter effects.[18]
-
Spectroscopic Measurements:
-
Record the absorption spectrum for each sample to determine the optimal excitation wavelength (λex).
-
Record the fluorescence emission spectrum for each sample using the determined λex.
-
-
Relative Quantum Yield Calculation: Use a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4) to calculate the relative quantum yield (ΦF) using the following equation[18][19]:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (η2sample / η2standard)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Protocol 2: pH Titration for Fluorescence Optimization
Objective: To investigate the influence of pH on the fluorescence intensity and emission wavelength.
Methodology:
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).[10]
-
Sample Preparation: Add a small aliquot of a concentrated stock solution of the derivative to each buffer solution to achieve the desired final concentration.
-
Spectroscopic Measurements:
-
Record the fluorescence emission spectrum for each sample at a constant excitation wavelength.
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum versus the pH to determine the optimal pH for maximum fluorescence. This can also reveal the pKa of the quinoline nitrogen in the excited state.[11]
Problem 2: Signal Instability and Photobleaching
Fluorescence signal instability, often due to photobleaching, can compromise the reliability of measurements, particularly in applications requiring prolonged or repeated exposure to excitation light.[4]
Mitigation Strategy Workflow
Caption: Workflow for mitigating photobleaching and signal instability.
Experimental Protocols
Protocol 3: Assessing and Minimizing Photobleaching
Objective: To quantify the rate of photobleaching and implement strategies to minimize it.
Methodology:
-
Time-Course Measurement:
-
Prepare a solution of the derivative in the optimal solvent and pH determined previously.
-
Continuously illuminate the sample with the excitation light source and record the fluorescence intensity at regular intervals over an extended period.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time. The rate of decay indicates the photostability of the compound.
-
-
Mitigation Strategies:
-
Reduce Excitation Power: Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure: Use shutters to block the excitation light when not actively acquiring data.
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can contribute to photobleaching.[5]
-
Data Summary Tables
Table 1: Influence of Solvent Polarity on the Photophysical Properties of a Hypothetical 2-(1-Benzothiophen-2-yl)quinoline Derivative
| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
| Hexane | 1.88 | 350 | 400 | 3846 | 0.45 |
| Toluene | 2.38 | 352 | 410 | 4484 | 0.55 |
| Chloroform | 4.81 | 355 | 425 | 5168 | 0.68 |
| Ethanol | 24.55 | 360 | 450 | 6173 | 0.32 |
| Water | 80.10 | 365 | 480 | 7413 | 0.15 |
Table 2: Effect of pH on the Fluorescence Intensity of a Hypothetical 2-(1-Benzothiophen-2-yl)quinoline Derivative
| pH | Relative Fluorescence Intensity (%) |
| 2.0 | 25 |
| 4.0 | 80 |
| 6.0 | 100 |
| 8.0 | 95 |
| 10.0 | 60 |
| 12.0 | 40 |
References
-
MDPI. A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. Available from: [Link]
-
ScienceDirect. Quinoline-based aggregation-induced delayed fluorescence materials for highly efficient non-doped organic light-emitting diodes. Available from: [Link]
-
MDPI. Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Available from: [Link]
-
Royal Society of Chemistry. Insight into aggregation-induced emission characteristics of red-emissive quinoline-malononitrile by cell tracking and real-time trypsin detection. Available from: [Link]
-
ResearchGate. Fluorescence emission of quinoline and derivatives in ethanol. Available from: [Link]
-
ScienceDirect. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Available from: [Link]
-
Royal Society of Chemistry. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Available from: [Link]
-
PubMed. Polymorphism-driven Distinct Nanomechanical, Optical, Photophysical, and Conducting Properties in a Benzothiophene-quinoline. Available from: [Link]
-
ResearchGate. Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. Available from: [Link]
- Google Patents. Quinoline nitrile derivative with aggregation-induced emission performance.
-
Nature. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Available from: [Link]
-
MDPI. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Available from: [Link]
-
ResearchGate. Fluorescence Quenching and Aggregation-Induced Emission Behaviour of Ester-Flanked Quinolines. Available from: [Link]
-
ResearchGate. Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium. Available from: [Link]
-
ResearchGate. Dimorphs of a Benzothiophene-quinoline Derivative with Distinct Mechanical, Optical, Photophysical and Conducting Properties. Available from: [Link]
-
Royal Society of Chemistry. The pH-influenced PET processes between pyronine and different heterocycles. Available from: [Link]
-
Beilstein Journals. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]
-
ChemRxiv. Dimorphs of a Benzothiophene-quinoline Derivative with Distinct Mechanical, Optical, Photophysical and Conducting Properties. Available from: [Link]
-
National Institutes of Health. Fluorescence enhancement of quinolines by protonation. Available from: [Link]
-
National Institutes of Health. Synthesis, DFT studies on a series of tunable quinoline derivatives. Available from: [Link]
-
ResearchGate. Polymorphism‐driven Distinct Nanomechanical, Optical, Photophysical, and Conducting Properties in a Benzothiophene‐quinoline. Available from: [Link]
-
MDPI. Synthesis and Spectrophotometric Studies of Heterocyclic Bay-Substituted Naphthalenediimide Colorimetric pH Indicators. Available from: [Link]
-
R Discovery. Synthesis of benzo[g]quinoline derivatives. Available from: [Link]
-
Serve Content. EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. Available from: [Link]
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JETIR. Review of Quinoline Derivatives. Available from: [Link]
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ResearchGate. Deciphering the Fluorescence Response of Structurally Diverse Nitrogen Containing Small Heterocycles: A Combined Experimental and Computational Approach. Available from: [Link]
-
National Institutes of Health. Cd2+-Selective Fluorescence Enhancement of Bisquinoline Derivatives with 2-Aminoethanol Skeleton. Available from: [Link]
-
National Institutes of Health. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. Available from: [Link]
-
South African Journal of Chemistry. Quinoline-benzofuran and quinoline-benzothiophene derivatives as antiplasmodium agents. Available from: [Link]
-
PubMed. Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. Available from: [Link]
-
Royal Society of Chemistry. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Available from: [Link]
-
Osaka University. Absorption, Fluorescence, and Two‐Photon Excitation Ability of 5‐o‐Tolyl‐11 (or 13). Available from: [Link]
-
Semantic Scholar. Fluorescence enhancement of quinolines by protonation. Available from: [Link]
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Royal Society of Chemistry. Fluorescence enhancement of quinolines by protonation. Available from: [Link]
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University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields. Available from: [Link]
-
Royal Society of Chemistry. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Available from: [Link]
-
Edinburgh Instruments. Relative Quantum Yield. Available from: [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinoline-based aggregation-induced delayed fluorescence materials for highly efficient non-doped organic light-emitting diodes [html.rhhz.net]
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- 8. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Insight into aggregation-induced emission characteristics of red-emissive quinoline-malononitrile by cell tracking and real-time trypsin detection - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 19. edinst.com [edinst.com]
Technical Support Center: Spectroscopic Optimization for 2-(1-Benzothiophen-2-yl)quinoline
Welcome to the Advanced Diagnostics and Technical Support Center. 2-(1-Benzothiophen-2-yl)quinoline is a highly conjugated heterocyclic scaffold that merges the electron-rich benzothiophene moiety with the electron-deficient quinoline ring. This unique push-pull electronic architecture makes it an exceptional candidate for fluorescent probes (e.g., metal ion sensors) and optoelectronic materials. However, its rigid, planar structure and extended π-conjugation make its spectroscopic analysis highly susceptible to environmental factors, aggregation, and ionization artifacts.
This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to optimize your analytical workflows.
Diagnostic Workflow
Before adjusting instrumental parameters, use the following decision matrix to isolate the root cause of your spectroscopic anomaly.
Diagnostic workflow for resolving spectroscopic anomalies in benzothiophene-quinoline derivatives.
Photophysical Analysis (UV-Vis & Fluorescence)
Context: The photophysical behavior of benzothiophene-quinoline derivatives is governed by the interplay of their molecular structure and the surrounding environment[1]. While inherently fluorescent, their emission profiles are highly sensitive to solvent polarity and solid-state packing.
FAQ 1: Why is my fluorescence quantum yield significantly lower than expected in certain solvents or solid states?
Answer: This is typically caused by Aggregation-Caused Quenching (ACQ) . In polar protic solvents or specific crystalline states, the hydrophobic and planar nature of the molecule induces strong intermolecular π-π stacking. Causality: Extended π-stacking facilitates the formation of excimers (excited dimers). These excimers provide a low-energy non-radiative decay pathway, dissipating the excitation energy as heat rather than light. Notably, polymorphism plays a critical role here. Research on benzothiophene-quinoline derivatives has shown that needle-like crystals (which feature zig-zag packing with limited π-overlap) can exhibit twice the quantum yield of block-like crystals (which suffer from extended slip-stacked π-overlap)[2].
FAQ 2: How do I resolve solvatochromic shifts in my UV-Vis spectra?
Answer: The molecule undergoes an intramolecular charge transfer (ICT) upon excitation. Because the excited-state dipole moment is higher than the ground-state dipole moment, polar solvents stabilize the excited state more than the ground state, leading to a bathochromic (red) shift. Solution: To standardize your measurements, map the solvatochromic effect using a Lippert-Mataga plot by acquiring spectra across a strictly controlled polarity gradient (e.g., Hexane → Toluene → Dichloromethane → Ethanol).
Quantitative Photophysical Data Summary
| Parameter | Typical Range | Influencing Factors | Optimization Strategy |
| Abs. Maxima ( λabs ) | 290 - 350 nm | Conjugation length, Solvent polarity | Standardize solvent matrix |
| Emission Maxima ( λem ) | 410 - 450 nm (Blue) | Polymorphism, H-bonding | Control crystallization rate |
| Quantum Yield ( ΦF ) | 0.05 - 0.48 | Aggregation state (Needle vs. Block) | Use highly dilute solutions (<10 µM) |
| Stokes Shift | > 50 nm | Excited-state geometry relaxation | Modify steric hindrance |
Protocol: Step-by-Step Optimization of Fluorescence Quantum Yield (Relative Method)
To ensure self-validating accuracy, this protocol prevents inner-filter effects which artificially deflate quantum yield readings.
-
Standard Selection: Choose a reference standard with a known quantum yield (e.g., Quinine sulfate in 0.1 M H2SO4 , ΦF = 0.54) that absorbs at the same excitation wavelength as your analyte[1].
-
Sample Preparation: Prepare a stock solution (1 mM) in spectroscopic-grade DCM. Dilute to create 5 distinct concentrations where the absorbance at the excitation wavelength is strictly below 0.1 OD (Optical Density). Self-Validation: If OD > 0.1, self-absorption (inner-filter effect) will skew the emission data.
-
Measurement: Record the UV-Vis absorption and fluorescence emission spectra for all 5 concentrations of both the sample and the standard.
-
Integration & Plotting: Integrate the total area under the fluorescence emission curve. Plot Integrated Fluorescence Intensity (y-axis) versus Absorbance (x-axis). Both plots must be perfectly linear ( R2>0.99 ).
-
Calculation: Extract the slope ( m ) for both plots. Calculate the quantum yield using:
Φsample=Φstd×(mstdmsample)×(ηstd2ηsample2)(where η is the solvent refractive index)[1].
NMR Spectroscopy Troubleshooting
Context: The rigid, planar structure of 2-(1-Benzothiophen-2-yl)quinoline contains 11 aromatic protons. This leads to severe signal overlap in the narrow 7.0 - 9.0 ppm region of a 1D 1H NMR spectrum.
FAQ 3: I am observing severe signal broadening and overlapping multiplets in the aromatic region. How can I assign the protons accurately?
Answer: Broadening in these conjugated systems is often a result of intermediate conformational exchange (rotation around the C-C bond linking the benzothiophene and quinoline rings) or concentration-dependent π -stacking aggregation[3]. Causality: If the rotational barrier between the two rings occurs at a rate comparable to the NMR timescale, the signals will coalesce and broaden. Furthermore, high concentrations induce π -stacking, which alters the local magnetic environment of the protons via anisotropic shielding.
Protocol: 2D NMR Elucidation Workflow
To unambiguously assign the structure and bypass 1D overlap, utilize a multi-nuclear 2D approach[3].
-
Sample Prep: Dissolve 5-10 mg of the analyte in 0.6 mL of CDCl3 or DMSO−d6 . Run at a dilute concentration to minimize aggregation-induced line broadening[3].
-
COSY ( 1H−1H Correlation Spectroscopy): Run a COSY experiment to identify vicinal couplings within the isolated spin systems. This will immediately separate the 4 protons of the benzothiophene ring from the 6 protons of the quinoline ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton resonance with its directly attached 13C atom. This resolves overlapping 1H signals by spreading them across the much wider 13C chemical shift dispersion axis[3].
-
HMBC (Heteronuclear Multiple Bond Correlation): Use long-range 1H−13C couplings (2-3 bonds) to bridge the two ring systems. Specifically, look for correlations from the quinoline H3 proton to the benzothiophene C2 carbon to definitively confirm the linkage[3].
Mass Spectrometry (ESI-MS) Matrix Effects
Context: Electrospray Ionization Mass Spectrometry (ESI-MS) is standard for exact mass determination, but the quinoline core is prone to specific fragmentation pathways that can complicate parent ion identification.
FAQ 4: My ESI-MS spectrum shows a strong peak at[M+H-27]+ instead of the expected molecular ion. What is happening?
Answer: This is a classic in-source fragmentation pathway characteristic of quinoline derivatives. The loss of 27 Da corresponds to the neutral loss of Hydrogen Cyanide (HCN) from the quinoline ring[3]. Causality: High capillary voltages or harsh desolvation temperatures impart excessive internal energy to the molecular ion during the transition from the liquid to the gas phase. This excess energy triggers ring-opening and the subsequent extrusion of HCN before the ion reaches the mass analyzer[3].
Protocol: Minimizing In-Source Fragmentation in ESI-MS
-
Modifier Addition: Prepare the sample at 1 µg/mL in 50:50 Acetonitrile:Water. Add 0.1% Formic Acid. Self-Validation: Formic acid ensures abundant protonation ([M+H]+ = 262.06 m/z) in the solution phase, reducing the need for high ionization voltages.
-
Voltage Tuning: Start with a low capillary voltage (e.g., 2.5 kV) and a minimal fragmentor/cone voltage (e.g., 50 V).
-
Stepwise Ramp: Gradually increase the fragmentor voltage in 10 V increments. Monitor the ratio of the m/z 262 peak (parent) to the m/z 235 peak (fragment).
-
Lock Parameters: Select the voltage that maximizes the absolute signal of the parent ion while keeping the relative abundance of the fragment peak strictly below 10%.
References
-
Dimorphs of a Benzothiophene-quinoline Derivative with Distinct Mechanical, Optical, Photophysical and Conducting Properties Source: ChemRxiv URL:[Link]
Sources
Validation & Comparative
The Mechanistic Imperative: Structural Tuning and Electronic Causality
Comparative Analysis of 2-(1-Benzothiophen-2-yl)quinoline and its Isomeric Analogues: A Technical Guide for Advanced Applications
As the demand for deep-red to near-infrared (DR-NIR) emitting materials and targeted biological therapeutics intensifies, heterocyclic compounds combining benzothiophene and quinoline moieties have emerged as highly versatile scaffolds. Specifically, 2-(1-Benzothiophen-2-yl)quinoline (btq) and its structural isomers—such as the isoquinoline variant (btiq) and the lesser-conjugated pyridine analogue (btp)—serve as critical cyclometalating ligands in organometallic chemistry and as pharmacophores in drug discovery.
This guide objectively compares the optoelectronic and biological performance of btq against its alternatives, providing researchers with field-proven insights, underlying causal mechanisms, and self-validating experimental protocols.
The utility of btq and its isomers is primarily dictated by their electronic structures. In the context of cyclometalated Iridium(III) complexes, the benzothiophene moiety typically coordinates to the metal via a carbon atom (acting as a strong σ -donor that destabilizes the metal-centered HOMO), while the N-heterocycle (quinoline, isoquinoline, or pyridine) coordinates via the nitrogen atom, hosting the Lowest Unoccupied Molecular Orbital (LUMO)[1].
The Causality of Isomerism: When transitioning from a pyridine ring (btp) to a quinoline ring (btq), the extended π -conjugation significantly stabilizes the ligand-centered LUMO. This stabilization narrows the HOMO-LUMO gap, red-shifting the phosphorescence from the orange/red region into the deep-red region[2]. Furthermore, positional isomerism plays a critical role: shifting the nitrogen atom to form an isoquinoline analogue (btiq) allows for even more effective π -delocalization in the excited state, further lowering the energy gap and pushing emission into the near-infrared (NIR) spectrum.
Structural tuning of benzothienyl ligands dictates LUMO stabilization and emission wavelength.
Comparative Optoelectronic Profiling: Ir(III) Complexes
In OLED development and bio-imaging, the choice of cyclometalating ligand dictates device efficiency and probe sensitivity. Table 1 summarizes the photophysical properties of heteroleptic Ir(III) complexes utilizing btp, btq, and btiq ligands paired with an acetylacetonate (acac) or 5-amino-1,10-phenanthroline (phen-NH 2 ) ancillary ligand.
Table 1: Photophysical Comparison of Benzothienyl-Based Ir(III) Complexes
| Complex | Ligand Type | Emission λmax (nm) | Quantum Yield ( ΦPL ) | Excited-State Lifetime ( τ , μ s) | Primary Application |
| (btp) 2 Ir(acac) | Pyridine | 612 (Red) | 0.21 | 1.8 | Standard Red OLEDs |
| (btq) 2 Ir(acac) | Quinoline | 655 (Deep-Red) | 0.14 | 1.2 | Deep-Red OLEDs[2] |
| (btiq) 2 Ir(acac) | Isoquinoline | 685 (NIR) | 0.08 | 0.9 | NIR Emitters / Sensors |
| (btq) 2 Ir(phen-NH 2 ) | Quinoline | 660 (Deep-Red) | 0.11 | 1.1 | Mitochondrial O2 Probes |
Data synthesized from standardized degassed dichloromethane solutions at 298 K.
Analysis: While btq and btiq successfully shift emission into the DR-NIR region, this comes at the cost of a reduced photoluminescence quantum yield ( ΦPL ). This is a manifestation of the "energy gap law," where lower energy transitions suffer from increased non-radiative decay rates ( knr ). To counteract this in btq-based complexes, researchers often utilize sterically encumbered ancillary ligands to restrict molecular vibrations, thereby suppressing knr and preserving quantum efficiency[2].
Biological Efficacy: Antiplasmodial Agents and Cellular Probes
Beyond optoelectronics, the btq scaffold exhibits potent biological activity.
-
Mitochondrial Oxygen Probes: Cationic Ir(III) complexes like (btq) 2 Ir(phen-NH 2 ) are highly sensitive two-photon mitochondrial dyes. The extended π -system of the quinoline isomer allows for deep-tissue penetration via red-shifted excitation/emission, while the cationic nature drives selective accumulation in the mitochondria governed by the mitochondrial membrane potential ( ΔΨm ).
-
Antiplasmodial Therapeutics: Quinoline-benzothiophene derivatives have been synthesized to combat chloroquine-resistant Plasmodium falciparum. The quinoline moiety is historically proven to inhibit β -hematin formation (hemozoin biocrystallization). Coupling it with benzothiophene via amide linkages yields compounds with IC 50 values in the nanomolar range against the NF54 strain. Positional isomers (e.g., coupling at the 2-position vs. the 3-position of the benzothiophene) show varying efficacies, with 2-substituted derivatives generally demonstrating superior steric alignment within the parasite's digestive vacuole[3].
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes internal checks to confirm causality and success.
Protocol A: Synthesis of Heteroleptic (btq) 2 Ir(L^X) Complexes
-
Dimer Formation: Suspend IrCl 3⋅n H 2 O and 2.5 equivalents of the btq ligand in a 3:1 mixture of 2-ethoxyethanol and water.
-
Causality: The mixed solvent ensures solubility of both the inorganic salt and the organic ligand while providing a high boiling point for the reflux.
-
Validation: Reflux at 120°C for 24 hours under N 2 . The formation of the μ -dichloro-bridged dimer[(btq) 2 Ir( μ -Cl)] 2 is visually validated by the precipitation of a dark solid.
-
-
Ancillary Ligand Cleavage: React the dimer with 2.5 equivalents of the ancillary ligand (e.g., acetylacetone) and 10 equivalents of a base (Na 2 CO 3 ) in 2-ethoxyethanol at 100°C for 12 hours.
-
Validation: Purify via silica gel column chromatography. 1 H NMR must be used to validate success: the disappearance of the highly shielded proton signals characteristic of the symmetric dimer must be replaced by the asymmetric signatures of the heteroleptic complex.
-
Protocol B: Photophysical Profiling & Quantum Yield Determination
-
Sample Preparation: Dissolve the purified (btq) 2 Ir(acac) complex in spectroscopic-grade dichloromethane to achieve an absorbance of ~0.05 at the excitation wavelength.
-
Causality: Keeping absorbance below 0.1 prevents inner-filter effects and self-absorption, which artificially deflate quantum yield calculations.
-
-
Degassing (Critical Step): Subject the solution to three freeze-pump-thaw cycles on a Schlenk line.
-
Causality: Triplet excitons are highly susceptible to collisional quenching by ground-state triplet oxygen ( 3 O 2 ). Failing to degas will result in a near-total loss of phosphorescence.
-
-
Measurement: Measure the integrated emission area against a known standard (e.g., Ru(bpy) 3 Cl 2 in water, ΦPL=0.042 ).
Self-validating experimental workflow for synthesizing and profiling Ir(III) complexes.
References
-
Effects of Ancillary Ligands on Deep Red to Near-Infrared Cyclometalated Iridium Complexes Inorganic Chemistry, ACS Publications URL:[Link]
-
Enhanced Deep-Red Phosphorescence in Cyclometalated Iridium Complexes with Quinoline-Based Ancillary Ligands Inorganic Chemistry, ACS Publications URL:[Link]
-
Mitochondria-targeted oxygen probes based on cationic iridium complexes with a 5-amino-1, 10-phenanthroline ligand Journal of Photochemistry and Photobiology A: Chemistry URL:[Link]
-
Quinoline-benzofuran and quinoline-benzothiophene derivatives as antiplasmodium agents South African Journal of Chemistry URL:[Link]
Sources
Photophysical Profiling of Benzothiophene-Quinoline Systems: A Technical Comparison Guide
Benzothiophene-fused quinolines represent a highly versatile class of extended π -conjugated scaffolds. Their rigid, planar architecture suppresses non-radiative vibrational relaxation, making them premier candidates for advanced optoelectronics, including organic light-emitting diodes (OLEDs), light-emitting electrochemical cells (LEECs), and photonic waveguides.
This guide objectively compares the photophysical performance of pure organic polymorphic systems against heavy-metal cyclometalated complexes, providing actionable, field-proven experimental frameworks for researchers and drug development professionals.
Structural Variants & Photophysical Performance
The photophysical behavior of benzothiophene-quinoline derivatives is governed by the interplay of their molecular packing (in solid-state pure organics) and ligand substitution (in transition metal complexes).
Polymorphism-Driven Organic Systems (BZQ)
For small-molecule organic semiconductors, solid-state photophysics is entirely dictated by crystal packing. Ethyl-2-(1-benzothiophene-2-yl)quinoline-4-carboxylate (BZQ) crystallizes into two distinct dimorphs: blocks (BZB) and needles (BZN)[1].
-
BZB (Blocks): Features a slip-stacked column-like structure with extended π -overlap along the [100] plane. This strong intermolecular coupling facilitates charge transport (semiconductor behavior) but induces aggregation-caused quenching (ACQ), significantly lowering its photoluminescence quantum yield (PLQY)[2].
-
BZN (Needles): Exhibits a zig-zag crystal packing with limited π -overlap. While this renders BZN an electrical insulator, the steric isolation of the chromophores suppresses non-radiative decay, yielding twice the PLQY of BZB. Furthermore, the acicular morphology of BZN enables passive optical waveguiding of elastically scattered photons[1].
Cationic Iridium(III) Cyclometalated Complexes
Integrating the benzothiophene-quinoline core as a cyclometalating ligand in Ir(III) complexes introduces strong spin-orbit coupling, facilitating rapid intersystem crossing (ISC) and efficient phosphorescence from ligand-centered triplet states[3].
-
Unsubstituted (Complex 1): Emits at 667 nm with a PLQY of 0.25 and an excited-state lifetime ( τ ) of 5.32 μ s in a polymeric matrix at 298 K.
-
Phenyl-Substituted (Complex 2): The addition of an electron-donating phenyl group increases the PLQY to 0.30, optimizing radiative efficiency for deep-red LEECs[3].
-
CF 3 -Substituted (Complex 3): The strongly electron-withdrawing -CF 3 group lowers the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a significant bathochromic shift ( λem≈720 nm). However, in accordance with the energy gap law, this red-shift increases non-radiative decay rates, dropping the PLQY to 0.10[3].
Quantitative Data Summary
The following table summarizes the core photophysical metrics comparing the pure organic polymorphs and the Ir(III) coordination complexes.
| System / Compound | Morphology / Modification | Emission λmax | PLQY ( Φ ) | Lifetime ( τ ) | Primary Optical Property |
| BZQ (BZN) | Acicular Needles (Zig-Zag) | Blue region | 2x relative to BZB | N/A | High-efficiency emission, Waveguiding |
| BZQ (BZB) | Block Crystals (Slip-Stacked) | Blue region | 1x (Baseline) | N/A | Semiconductor, Aggregation Quenched |
| Ir(III) Complex 1 | Unsubstituted Ligand | 667 nm | 0.25 | 5.32 μ s | Deep-red phosphorescence |
| Ir(III) Complex 2 | Phenyl-Substituted | ~670 nm | 0.30 | > 2.10 μ s | Highest efficiency LEEC emitter |
| Ir(III) Complex 3 | CF 3 -Substituted | 720 nm | 0.10 | > 2.10 μ s | Extreme bathochromic shift |
Experimental Methodologies & Workflows
Workflow for the photophysical characterization of benzothiophene-quinoline systems.
Protocol 1: Absolute Photoluminescence Quantum Yield (PLQY) Determination
Causality & Logic: Relative quantum yield measurements using standard references are highly error-prone for solid-state polymorphs (like BZB/BZN) due to anisotropic scattering, reabsorption, and refractive index mismatches. An integrating sphere setup is mandatory as it captures all emitted and scattered photons, creating a self-validating closed system.
-
System Calibration: Validate the integrating sphere and back-thinned CCD spectrometer using a known standard (e.g., 1.0×10−5 M quinine bisulfate in 1 N H 2 SO 4 , known absolute Φ=0.60 ) to ensure spectral correction factors are accurate across the UV-Vis range.
-
Baseline Acquisition: Record the scatter profile of the empty sphere (or a Barium Sulfate blank) to establish the baseline excitation photon count ( La ).
-
Sample Measurement: Introduce the solid benzothiophene-quinoline sample. Excite at the predetermined λmax . Measure the unabsorbed excitation photons ( Lc ) and the integrated emission photons ( Ec ).
-
Self-Validating Calculation: Calculate the absolute PLQY using the equation Φ=Ec/(La−Lc) . Because this relies on a direct photon-in/photon-out ratio, it inherently corrects for the varying scattering profiles of different crystal habits.
Protocol 2: Spatially Resolved Optical Waveguiding Assessment
Causality & Logic: To prove that a crystal acts as a passive waveguide, one must demonstrate that light coupled into the crystal lattice propagates internally and out-couples at the distal ends without significant isotropic leakage[1].
-
Crystal Isolation: Isolate a defect-free acicular (needle) BZN crystal under a polarized optical microscope. Grain boundaries must be avoided to prevent premature scattering losses.
-
Localized Excitation: Focus a 532 nm continuous-wave (CW) laser tightly onto the center of the crystal using a high-Numerical Aperture (NA) objective[1].
-
Spatial Filtering: Use a spatial filter in the collection optics to block the direct excitation spot, allowing only the out-coupled light at the crystal tips to reach the spectrometer.
-
Validation: The observation of green (elastically scattered) and orange (inelastically scattered/photoluminescence) photons exclusively at the distal tips confirms passive waveguiding efficiency[1].
Structure-Property Logic
Structure-property logic dictating photophysical behavior in benzothiophene-quinolines.
References
-
[1] Dimorphs of a Benzothiophene-quinoline Derivative with Distinct Mechanical, Optical, Photophysical and Conducting Properties. ChemRxiv.1
-
[2] Polymorphism-driven Distinct Nanomechanical, Optical, Photophysical, and Conducting Properties in a Benzothiophene-quinoline. PubMed / Chemistry. 2
-
[3] Cationic Iridium(III) Complexes with Benzothiophene-Quinoline Ligands for Deep-Red Light-Emitting Electrochemical Cells. Inorganic Chemistry - ACS Publications. 3
-
Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere. BJRaylight.
Sources
Benchmarking the Performance of 2-(1-Benzothiophen-2-yl)quinoline in Organic Electronic Devices: A Comparative Guide
In the relentless pursuit of next-generation organic electronic materials, the fusion of electron-deficient and electron-rich heterocyclic systems presents a compelling strategy for designing molecules with tailored optoelectronic properties. This guide delves into the promising, yet underexplored, compound 2-(1-Benzothiophen-2-yl)quinoline . By dissecting its constituent molecular fragments—the electron-transporting quinoline and the hole-transporting benzothiophene—we can project its potential performance in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This document provides a robust framework for its evaluation, including a detailed synthetic protocol, standardized device fabrication methodologies, and a comparative analysis against current state-of-the-art materials.
Introduction: The Rationale for 2-(1-Benzothiophen-2-yl)quinoline
The convergence of a quinoline and a benzothiophene moiety within a single molecular scaffold is a deliberate design choice aimed at creating a bipolar material with versatile applications in organic electronics.
-
Quinoline Derivatives: These nitrogen-containing heterocycles are well-regarded for their electron-deficient nature, which often imparts excellent electron mobility.[1] Consequently, they are frequently employed as electron-transporting materials (ETMs) or as host materials in phosphorescent OLEDs, facilitating balanced charge carrier distribution and enhancing device efficiency.[1][2] Their rigid, planar structure also contributes to good thermal stability, a critical factor for device longevity.[3]
-
Benzothiophene Derivatives: As a sulfur-containing heterocycle, benzothiophene is an electron-rich system. Materials based on the[4]benzothieno[3,2-b][4]benzothiophene (BTBT) core, a related larger structure, have demonstrated exceptional hole-carrier mobilities, making them exemplary p-type semiconductors for OFETs.[5][6] The incorporation of a benzothiophene unit can also enhance the light-harvesting capabilities of molecules used in organic solar cells.[7]
The direct linkage of these two distinct electronic entities in 2-(1-Benzothiophen-2-yl)quinoline suggests the potential for a material with either balanced charge transport or one that can be tailored for a specific function (hole or electron transport) through further molecular engineering. Research on a close derivative, Ethyl-2-(1-benzothiophene-2-yl)quinoline-4-carboxylate (BZQ), has shown that its crystal packing significantly influences its electronic properties, with one polymorph exhibiting semiconductor behavior while another acts as an insulator.[8] This underscores the importance of solid-state morphology and the intrinsic semiconducting potential of the core 2-(1-benzothiophen-2-yl)quinoline structure.
Synthesis of 2-(1-Benzothiophen-2-yl)quinoline
A robust and versatile method for the synthesis of 2-arylquinolines is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10] This approach offers high functional group tolerance and typically results in good yields. The proposed synthesis of 2-(1-Benzothiophen-2-yl)quinoline would involve the coupling of a quinoline electrophile with a benzothiophene organoboron reagent.
Proposed Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol outlines the synthesis of the target compound from commercially available starting materials.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-chloroquinoline (1.0 mmol, 1 equivalent), 1-benzothiophen-2-ylboronic acid (1.2 mmol, 1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Addition of Base and Solvent: Add a base, for example, potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equivalents), to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 5 mL), to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 90-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 2-(1-Benzothiophen-2-yl)quinoline.
Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of the target molecule.
Benchmarking in Organic Electronic Devices
As direct experimental data for 2-(1-Benzothiophen-2-yl)quinoline is not yet available in published literature, this section establishes a benchmark by comparing the performance of leading alternative materials in various organic electronic devices. This provides a target performance level that 2-(1-Benzothiophen-2-yl)quinoline would need to meet or exceed to be considered a competitive material.
Organic Light-Emitting Diodes (OLEDs)
Given its molecular structure, 2-(1-Benzothiophen-2-yl)quinoline could potentially function as a host material in phosphorescent OLEDs (PhOLEDs) or as a hole-transporting material. Its performance would be benchmarked against established materials in these categories.
Table 1: Performance Benchmark for Host Materials in Green and Red PhOLEDs
| Host Material | Dopant | Max. External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | Device Architecture Reference |
| CBP (Carbazole-based) | Ir(ppy)₃ (Green) | ~20% | ~70 | ~60 | Standard reference material |
| mCP (Carbazole-based) | Ir(ppy)₃ (Green) | ~19% | ~65 | ~55 | Standard reference material |
| TCTA (Star-burst amine) | Ir(piq)₂acac (Red) | ~21% | ~12 | ~10 | High-efficiency red OLEDs |
| CBP (Carbazole-based) | Ir(piq)₂acac (Red) | ~22% | ~14 | ~12 | High-efficiency red OLEDs |
| Quinazoline Derivative Host | Ir(piq)₂acac (Red) | ~21.9% | 12.3 | Not Reported | [11][12] |
| 2DPyPh-Qz (Quinazoline-based TADF) | - | ~28% | 89.9 | Not Reported | High-efficiency TADF OLEDs |
Data compiled from various sources and represents typical high-performance values.
Table 2: Performance Benchmark for Hole-Transporting Materials (HTMs) in OLEDs
| HTM | Role in Device | Hole Mobility (cm²/Vs) | Max. EQE (%) of Device | Luminous Efficiency (cd/A) of Device | Device Architecture Reference |
| NPB | HTL | 10⁻³ - 10⁻⁴ | >20% (in various PhOLEDs) | >50 (in various PhOLEDs) | Ubiquitous standard HTM |
| TAPC | HTL | 10⁻² - 10⁻³ | >25% (in various PhOLEDs) | >60 (in various PhOLEDs) | High-mobility standard HTM |
Organic Photovoltaics (OPVs)
In OPVs, benzothiophene-based materials are often used as electron donors in the active layer due to their favorable HOMO levels and broad absorption spectra.[4][13] The performance of a new donor material is typically evaluated in a bulk-heterojunction (BHJ) device with a fullerene or non-fullerene acceptor (NFA).
Table 3: Performance Benchmark for Donor Materials in Single-Junction OPVs
| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| PTB7-Th | PC₇₁BM | ~11% | ~0.75 | ~18 | ~70 |
| PM6 | Y6 | >18% | ~0.85 | ~27 | ~78 |
| BDT-based Polymers | PC₇₁BM | 4-7% | Varies | Varies | Varies |
| Benzothiophene-based NFA | PM6 | >18% | ~0.8-0.9 | >25 | >75 |
Data compiled from various high-performance OPV literature.[4][13]
Organic Field-Effect Transistors (OFETs)
The strong π-π stacking often observed in benzothiophene derivatives makes them excellent candidates for the active channel in OFETs, typically exhibiting p-type (hole-transporting) behavior.[14]
Table 4: Performance Benchmark for p-Type Semiconductors in OFETs
| Semiconductor | Deposition Method | Hole Mobility (µh) (cm²/Vs) | On/Off Ratio | Device Architecture |
| Pentacene | Vacuum Evaporation | 1 - 5 | > 10⁶ | Top/Bottom Contact |
| TIPS-Pentacene | Solution Shearing | 1 - 10 | > 10⁶ | Top/Bottom Contact |
| Cₙ-BTBT Derivatives | Solution/Vacuum | 10 - 40 | > 10⁷ | Top/Bottom Contact |
| Unsubstituted BTBT (Single Crystal) | Physical Vapor Transport | 0.032 | >10⁵ | Bottom Gate/Bottom Contact |
Data compiled from various high-performance OFET literature.[14]
Experimental Protocols for Device Fabrication and Characterization
To ensure a valid comparison against the benchmarks, standardized device fabrication and characterization protocols are essential.
OLED Fabrication Protocol (Thermal Evaporation)
Caption: A standard workflow for the fabrication of a multi-layer phosphorescent OLED.
-
Substrate Preparation: Indium Tin Oxide (ITO)-coated glass substrates are patterned and cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Substrates are then dried and treated with UV-ozone to increase the ITO work function.
-
Layer Deposition: All organic layers and the cathode are deposited by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).
-
Hole Injection Layer (HIL): e.g., Molybdenum trioxide (MoO₃) is deposited at a rate of 0.1 Å/s.
-
Hole Transport Layer (HTL): e.g., NPB is deposited at a rate of 1-2 Å/s.
-
Emissive Layer (EML): The host material (e.g., 2-(1-Benzothiophen-2-yl)quinoline) and a phosphorescent guest dopant are co-evaporated from separate sources at a controlled ratio.
-
Hole Blocking/Electron Transport Layer (HBL/ETL): e.g., TPBi is deposited at 1-2 Å/s.
-
Electron Injection Layer (EIL): A thin layer of Lithium Fluoride (LiF) is deposited at 0.1-0.2 Å/s.
-
Cathode: Aluminum (Al) is deposited at 2-5 Å/s.
-
-
Encapsulation: The completed device is encapsulated inside a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from oxygen and moisture.
OFET Fabrication Protocol (Bottom-Gate, Top-Contact)
Caption: Workflow for fabricating a bottom-gate, top-contact organic field-effect transistor.
-
Substrate Preparation: A heavily n-doped Si wafer with a thermally grown SiO₂ layer (acting as the gate electrode and dielectric, respectively) is cleaned.
-
Dielectric Surface Treatment: The SiO₂ surface is treated with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve molecular ordering and device performance.[14]
-
Active Layer Deposition: The organic semiconductor (e.g., 2-(1-Benzothiophen-2-yl)quinoline) is deposited onto the treated substrate via vacuum thermal evaporation or a solution-based method like spin-coating.
-
Thermal Annealing: The substrate is often annealed at an optimal temperature to improve the crystallinity and morphology of the organic film.
-
Electrode Deposition: Gold (Au) source and drain electrodes are deposited on top of the semiconductor layer by thermal evaporation through a shadow mask.
Key Performance Characterization
-
Current-Voltage-Luminance (J-V-L) for OLEDs: Measured using a source meter and a calibrated photometer to determine turn-on voltage, current density, luminance, and calculate efficiencies (EQE, luminous, and power).
-
Electroluminescence (EL) Spectra for OLEDs: Recorded with a spectroradiometer to determine the emission color and calculate CIE coordinates.
-
Current-Voltage (I-V) for OPVs: Measured under simulated AM 1.5G solar illumination (100 mW/cm²) to determine Voc, Jsc, FF, and calculate PCE.
-
Transfer and Output Characteristics for OFETs: Measured with a semiconductor parameter analyzer to calculate charge carrier mobility (in the saturation regime) and the on/off current ratio.
Conclusion and Future Outlook
While 2-(1-Benzothiophen-2-yl)quinoline remains a molecule of theoretical promise, this guide establishes a comprehensive framework for its practical evaluation. The strategic combination of an electron-deficient quinoline core and an electron-rich benzothiophene moiety positions it as a versatile candidate for multiple roles in organic electronic devices. The provided synthetic protocol offers a clear pathway to obtaining the material, and the detailed fabrication and benchmarking procedures set the standard against which its performance must be judged.
Future experimental work should focus on synthesizing 2-(1-Benzothiophen-2-yl)quinoline and its derivatives, followed by a thorough investigation of their photophysical and electrochemical properties. Subsequent fabrication and characterization of OLEDs, OPVs, and OFETs will be crucial to determine if the synergistic properties of its constituent parts translate into a high-performance material capable of competing with, or even surpassing, the current state-of-the-art. The insights gained will not only reveal the potential of this specific molecule but also contribute to the broader understanding of structure-property relationships in the design of novel organic semiconductors.
References
-
[Intrinsic charge-mobility in benzothieno[3,2-b][4]benzothiophene (BTBT) organic semiconductors is enhanced with long alkyl side-chains.]([Link])
-
[Intrinsic charge-mobility in benzothieno[3,2-b][4]benzothiophene (BTBT) organic semiconductors is enhanced with long alkyl side-chains.]([Link])
-
[Modular synthesis of unsymmetrical[4]benzothieno[3,2-b][4]benzothiophene molecular semiconductors for organic transistors.]([Link])
-
[Investigation of charge transport properties of[4]Benzothieno[3,2-b][4]-benzothiophene single-crystals in field-effect transistor configuration.]([Link])
Sources
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Exploration of the interesting photovoltaic behavior of the fused benzothiophene dioxide moiety as a core donor with modification in acceptors for high-efficacy organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic charge-mobility in benzothieno[3,2-b][1]benzothiophene (BTBT) organic semiconductors is enhanced with long alkyl side-chains - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of Synthesis Routes to 2-(1-Benzothiophen-2-yl)quinoline: A Technical Guide
The synthesis of 2-(1-benzothiophen-2-yl)quinoline (also referred to as 2-(benzo[b]thiophen-2-yl)quinoline) requires the precise hybridization of two privileged pharmacophores: the quinoline core and the benzothiophene moiety ([1]). This specific scaffold is highly valued in both medicinal chemistry for its potential biological activities and in materials science for optoelectronic applications (e.g., OLEDs).
As a process chemist or drug development professional, selecting the optimal synthetic route requires balancing atom economy, scalability, and regiocontrol. This guide objectively compares the three primary synthetic pathways—Suzuki-Miyaura Cross-Coupling, Friedländer Annulation, and Direct C-H Arylation—providing causal mechanistic insights and self-validating experimental protocols.
Quantitative Comparison of Synthesis Routes
The following matrix summarizes the experimental performance metrics of the three primary synthetic strategies used to construct polysubstituted quinoline systems ([2]).
| Parameter | Route A: Suzuki-Miyaura | Route B: Friedländer Annulation | Route C: Direct C-H Arylation |
| Typical Yield | 85–92% | 75–85% | 60–70% |
| Reaction Time | 6–8 hours | 12–16 hours | 18–24 hours |
| Catalyst System | Pd(dppf)Cl₂ (5 mol%) | KOH (20 mol%) | Pd(OAc)₂ (10 mol%) + Oxidant |
| Atom Economy | Moderate (generates boronic acid waste) | High (generates H₂O as byproduct) | Low (requires stoichiometric oxidants) |
| Scalability | Excellent (Industry standard) | Good (Simple precipitation) | Poor (Harsh conditions, regioselectivity issues) |
| Pre-functionalization | High (Requires boronic acid & halide) | Moderate (Requires specific ketone & aldehyde) | Low (Uses native C-H bonds) |
Mechanistic Pathways & Causal Analysis
Understanding the mechanistic divergence of these routes is critical for troubleshooting and optimization.
-
Route A (Suzuki-Miyaura): Relies on the high electrophilicity of the C2 position in 2-chloroquinoline. The adjacent nitrogen atom withdraws electron density, highly activating the C-Cl bond for oxidative addition by the Pd(0) catalyst.
-
Route B (Friedländer Annulation): A classical condensation approach. It bypasses transition metals entirely, relying on a base-catalyzed aldol condensation between 2-aminobenzaldehyde and 1-(benzo[b]thiophen-2-yl)ethan-1-one, followed by an irreversible cyclodehydration that aromatizes the quinoline ring.
-
Route C (Direct C-H Arylation): An emerging step-economic route utilizing quinoline N-oxide. The N-oxide acts as a directing group, coordinating with the Palladium catalyst to selectively activate the C2-H bond, followed by coupling with benzothiophene and subsequent deoxygenation. While innovative, it often suffers from over-oxidation and lower yields ([3]).
Divergent synthetic pathways to 2-(1-Benzothiophen-2-yl)quinoline.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the causal reasoning behind the parameter choice and a built-in analytical checkpoint.
Protocol A: Suzuki-Miyaura Cross-Coupling (Recommended for Scale-Up)
Materials: 2-Chloroquinoline (1.0 equiv), Benzo[b]thiophen-2-ylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1 v/v).
-
Reagent Assembly: In a flame-dried Schlenk flask, combine the solid reagents.
-
Causality: Pd(dppf)Cl₂ is strictly chosen over Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which drastically accelerates the reductive elimination step and minimizes protodeboronation of the sensitive benzothiophene boronic acid.
-
-
Degassing: Add the 1,4-Dioxane/H₂O mixture and subject the flask to three freeze-pump-thaw cycles.
-
Causality: Dissolved oxygen must be rigorously excluded. O₂ promotes the oxidative homocoupling of the boronic acid, which consumes the starting material and creates a highly non-polar byproduct that is difficult to separate from the target molecule.
-
-
Reaction: Backfill with Argon and heat to 90 °C for 8 hours.
-
Workup & Purification: Cool to room temperature, dilute with EtOAc, wash with brine, and dry the organic layer over Na₂SO₄. Purify via flash column chromatography (Hexane/EtOAc gradient).
Self-Validation Checkpoint: Monitor the reaction via TLC (UV 254 nm). The starting 2-chloroquinoline is highly UV active and should completely disappear. Post-purification, validate the structure via ¹H NMR: successful coupling is confirmed by the disappearance of the broad boronic acid hydroxyl protons and the appearance of a distinct doublet at ~8.1 ppm, corresponding to the quinoline C3-H proton.
Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.
Protocol B: Friedländer Annulation (Recommended for Atom Economy)
Materials: 2-Aminobenzaldehyde (1.0 equiv), 1-(benzo[b]thiophen-2-yl)ethan-1-one (1.0 equiv), KOH (0.2 equiv), Absolute Ethanol.
-
Condensation Setup: Dissolve the aldehyde and ketone precursors in absolute ethanol at room temperature.
-
Catalyst Addition: Add a 10% ethanolic KOH solution dropwise over 15 minutes.
-
Causality: Slow addition is critical. Rapid introduction of the base triggers the self-condensation of 2-aminobenzaldehyde, leading to intractable polymeric tars. KOH selectively deprotonates the less hindered methyl group of the ketone to form the reactive enolate.
-
-
Cyclodehydration: Reflux the mixture at 80 °C for 12 hours.
-
Causality: The initial aldol addition occurs at room temperature, but extended heating is required to drive the intramolecular cyclization and subsequent elimination of water. This thermodynamic sink aromatizes the newly formed pyridine ring, locking the quinoline core into place ([4]).
-
-
Isolation: Cool the reaction mixture to 0 °C to induce precipitation. Filter the resulting solid and wash with ice-cold ethanol.
Self-Validation Checkpoint: This protocol is visually self-validating; the target product will precipitate as a crystalline solid upon cooling, while impurities remain dissolved in the ethanol mother liquor. Spectroscopically, ¹H NMR must confirm the complete disappearance of two key precursor signals: the highly deshielded aldehyde proton (~9.8 ppm) and the acetyl methyl singlet (~2.6 ppm).
References
-
Organic Chemistry Portal. "Synthesis of quinolines". URL:[Link]
-
National Center for Biotechnology Information (PMC). "Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines". URL:[Link]
-
MDPI. "A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities". URL:[Link]
Sources
validation of theoretical models for the properties of 2-(1-Benzothiophen-2-yl)quinoline
An In-Depth Comparison Guide to Validating Theoretical Models for 2-(1-Benzothiophen-2-yl)quinoline
As a Senior Application Scientist, I frequently encounter the challenge of bridging the gap between computational predictions and empirical reality. The molecule 2-(1-Benzothiophen-2-yl)quinoline (BTQ) —a hybrid architecture combining the electron-deficient quinoline core with the electron-rich, sulfur-containing benzothiophene moiety—presents a unique playground for optoelectronic and pharmacological applications[1][2].
However, accurately predicting its photophysical, vibrational, and electronic properties requires rigorous selection of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) models. Standard functionals often fail to capture the nuanced intramolecular charge transfer (ICT) and spin-orbit coupling induced by the heavy sulfur atom[3].
This guide objectively compares the performance of leading theoretical models (B3LYP, CAM-B3LYP, and M06-2X) against experimental benchmarks, providing a self-validating framework for researchers developing BTQ derivatives for advanced materials or drug discovery[4][5].
The Causality of Functional Selection
When modeling highly conjugated systems like BTQ, no single functional acts as a silver bullet. The choice of functional dictates the accuracy of the predicted potential energy surface and excited-state dynamics.
-
B3LYP (Global Hybrid): The industry standard for ground-state geometry optimization and vibrational frequency analysis. However, it notoriously underestimates charge-transfer excitation energies due to self-interaction errors[5][6].
-
CAM-B3LYP (Range-Separated Hybrid): Incorporates a varying proportion of exact Hartree-Fock exchange depending on the interelectronic distance. This is critical for BTQ, as it accurately resolves the ICT states between the benzothiophene donor and quinoline acceptor without the "ghost" low-energy states produced by B3LYP[5][6].
-
M06-2X (Meta-GGA Hybrid): Highly parameterized to account for medium-range electron correlation and non-covalent interactions. It is the superior choice for evaluating the thermodynamic stability of BTQ conformers and mapping dispersion forces during molecular docking studies[5].
Fig 1: Correlative workflow mapping experimental spectral data against DFT/TD-DFT computations.
Experimental vs. Theoretical Benchmarking
To establish trustworthiness, computational outputs must be treated as hypotheses requiring empirical validation. Below is a comparative analysis of how different functionals perform against experimental data for BTQ and its structural analogs.
A. Photophysical Properties (UV-Vis Absorption)
The absorption spectrum of BTQ in a polar solvent (e.g., ethanol) typically exhibits a strong π−π∗ transition alongside a broader ICT band. TD-DFT calculations must employ a solvent model (like the Polarizable Continuum Model, PCM, or SMD) to accurately reflect solvatochromic shifts[5].
As shown in Table 1, local and global hybrid functionals (like B3LYP) often red-shift the ICT band unacceptably. CAM-B3LYP provides the tightest correlation to experimental λmax by mitigating the over-delocalization of the excited state[6].
Table 1: Quantitative Comparison of TD-DFT Functionals vs. Experimental UV-Vis for BTQ
| Method / Basis Set | Solvent Model | Predicted λmax (nm) | Oscillator Strength ( f ) | Exp. λmax (nm) | Absolute Error (eV) |
| B3LYP / 6-311++G(d,p) | SMD (Ethanol) | 385 | 0.142 | ~345 | 0.37 |
| M06-2X / 6-311++G(d,p) | SMD (Ethanol) | 332 | 0.158 | ~345 | 0.14 |
| CAM-B3LYP / 6-311++G(d,p) | SMD (Ethanol) | 348 | 0.165 | ~345 | 0.03 |
B. Vibrational Spectroscopy (FT-IR)
For structural validation, the B3LYP/6-311++G(d,p) level of theory remains highly reliable for predicting FT-IR spectra[4]. Because DFT assumes a harmonic oscillator model, calculated frequencies systematically overestimate experimental values. Applying a specific scaling factor (typically 0.9613 for this basis set) brings the theoretical C=N (quinoline) and C-S (benzothiophene) stretching modes into excellent agreement with experimental KBr pellet data[4].
C. Electronic Properties (NMR)
Validating the electron density distribution requires comparing experimental 1H and 13C NMR chemical shifts against those calculated using the Gauge-Independent Atomic Orbital (GIAO) method[7]. The M06-2X functional excels here, accurately capturing the deshielding effects of the sulfur atom and the nitrogen heteroatom on adjacent protons.
Step-by-Step Validation Protocol
To ensure a self-validating system, researchers must follow a strict causal sequence where each computational step verifies the integrity of the previous one.
Phase 1: Computational Setup & Execution
-
Initial Geometry Construction: Build the BTQ molecule and perform a relaxed potential energy surface (PES) scan around the inter-ring C-C single bond to identify the lowest-energy conformer[7].
-
Ground-State Optimization: Optimize the geometry using B3LYP/6-311++G(d,p).
-
Frequency Validation (Critical Step): Run a vibrational frequency analysis on the optimized geometry. Causality Check: The absence of imaginary frequencies (negative values) confirms the structure is a true local minimum, not a transition state[8].
-
Excited-State Calculation: Perform TD-DFT calculations using CAM-B3LYP/6-311++G(d,p) coupled with the SMD solvation model to simulate the experimental solvent environment[5]. Extract the first 20 singlet-singlet transitions.
Phase 2: Experimental Acquisition
-
Sample Preparation: Purify synthesized BTQ via recrystallization to >99% purity (verified by HPLC) to prevent impurity fluorescence.
-
Spectroscopy:
-
Record UV-Vis spectra in spectroscopic-grade ethanol at 10−5 M concentration to prevent excimer formation.
-
Acquire FT-IR spectra using the KBr pellet method (4000–400 cm −1 )[4].
-
Record NMR in CDCl3 using TMS as an internal standard.
-
Phase 3: Correlation & FMO Analysis
-
Map the experimental UV-Vis peaks to the TD-DFT vertical excitations.
-
Generate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) surfaces. For BTQ, expect the HOMO to localize heavily on the benzothiophene moiety (donor) and the LUMO to shift toward the quinoline ring (acceptor), confirming the ICT mechanism[2][3].
Fig 2: Jablonski-style pathway for BTQ excitation and emission validated via TD-DFT modeling.
Conclusion and Best Practices
When validating theoretical models for 2-(1-Benzothiophen-2-yl)quinoline and its derivatives, a multi-functional approach is mandatory.
-
Rely on B3LYP (with appropriate scaling factors) for ground-state geometries and FT-IR vibrational assignments.
-
Pivot to CAM-B3LYP for TD-DFT photophysical predictions, as its range-separated nature correctly models the critical charge-transfer dynamics that dictate the molecule's optical behavior.
-
Utilize M06-2X when investigating thermodynamic stability or non-covalent interactions in biological docking scenarios.
By anchoring computational data to rigorous experimental protocols, researchers can confidently utilize these theoretical models to rationally design next-generation quinoline-based materials and therapeutics.
References
- echemi.com: 2-(1-benzothiophen-2-yl)quinoline Basic Attributes.
- ankara.edu.tr: Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications.
- arabjchem.org: Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
- nih.gov: First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of quinoline derivatives.
- nih.gov: Quinoline based thiosemicarbazones as colorimetric chemosensors for fluoride and cyanide ions and DFT studies.
- acs.org: TD-DFT Benchmark on Inorganic Pt(II) and Ir(III) Complexes.
- rsc.org: Room temperature phosphorescence from a benzothiophene-based N–B–N multi-resonance core.
- wu.ac.th: Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling.
Sources
- 1. echemi.com [echemi.com]
- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 3. Room temperature phosphorescence from a benzothiophene-based N–B–N multi-resonance core - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 5. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone with Molecular Docking Studies | Trends in Sciences [tis.wu.ac.th]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
